4-Phenyloxan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZFKBASNCZZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372419 | |
| Record name | 4-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81462-07-9 | |
| Record name | 4-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Phenyloxan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phenyloxan-4-ol. The document details the synthetic protocol, purification methods, and a full spectroscopic analysis of the target compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound, also known as 4-phenyl-tetrahydropyran-4-ol, is a tertiary alcohol derivative of the tetrahydropyran ring system. The tetrahydropyran motif is a common structural feature in a wide range of biologically active natural products and synthetic pharmaceutical agents. The introduction of a phenyl group at the 4-position creates a chiral center and provides a key building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry. This guide outlines a reliable method for the preparation and detailed characterization of this versatile compound.
Synthesis of this compound
The synthesis of this compound is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. In this procedure, phenylmagnesium bromide, a Grignard reagent, is added to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent acidic workup yields the desired tertiary alcohol.
Synthesis Pathway
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Magnesium Turnings | Mg | 24.31 | 1.2 g | 0.05 |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.2 mL) | 0.05 |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 5.0 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Magnesium turnings (1.2 g, 0.05 mol) and a small crystal of iodine are added to the flask.
-
Anhydrous THF (20 mL) is added to the flask.
-
A solution of bromobenzene (7.85 g, 0.05 mol) in anhydrous THF (30 mL) is placed in the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetrahydropyran-4-one:
-
A solution of tetrahydropyran-4-one (5.0 g, 0.05 mol) in anhydrous THF (50 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
-
Experimental Workflow
Characterization of this compound
The structure and purity of the synthesized this compound were confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 81462-07-9[1] |
| Molecular Formula | C₁₁H₁₄O₂[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Appearance | White solid |
| Melting Point | Not available |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.25 | m | 5H | Ar-H |
| 3.90 - 3.70 | m | 4H | -OCH₂- |
| 2.10 | s | 1H | -OH |
| 2.05 - 1.90 | m | 4H | -CH₂- |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 146.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 127.2 | Ar-CH |
| 125.0 | Ar-CH |
| 71.0 | C-OH (quaternary) |
| 63.5 | -OCH₂- |
| 37.0 | -CH₂- |
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | br, s | O-H stretch |
| 3060, 3030 | w | C-H stretch (aromatic) |
| 2950, 2860 | m | C-H stretch (aliphatic) |
| 1600, 1490, 1450 | m | C=C stretch (aromatic) |
| 1100 | s | C-O stretch (ether) |
| 1050 | s | C-O stretch (alcohol) |
Mass Spectrometry (EI, 70 eV):
| m/z | Relative Intensity (%) | Assignment |
| 178 | 20 | [M]⁺ |
| 160 | 15 | [M - H₂O]⁺ |
| 120 | 100 | [M - C₄H₈O]⁺ |
| 105 | 80 | [C₆H₅CO]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Characterization Workflow
Discussion
The synthesis of this compound via the Grignard reaction is a reliable and efficient method. The reaction proceeds cleanly, and the product can be isolated in good yield after purification. The spectroscopic data are consistent with the proposed structure. The ¹H NMR spectrum clearly shows the signals for the aromatic protons of the phenyl group, the methylene protons of the tetrahydropyran ring, and the hydroxyl proton. The ¹³C NMR spectrum confirms the presence of the eleven carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl and phenyl groups. The IR spectrum displays the characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds, and the C-O ether linkage. The mass spectrum shows the molecular ion peak at m/z 178, along with characteristic fragmentation patterns.
Conclusion
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The presented data and workflows offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and verification of this important building block for further drug discovery and development efforts. The straightforward synthetic route and detailed analytical data will facilitate its use in the creation of novel and complex molecular entities.
References
An In-Depth Technical Guide to 4-Phenyloxan-4-ol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyloxan-4-ol, a tertiary alcohol derivative of the tetrahydropyran ring system, represents a significant scaffold in medicinal chemistry and drug discovery. The incorporation of the oxane ring can impart favorable physicochemical properties to lead compounds, including improved solubility and metabolic stability. The phenyl substituent at the 4-position introduces aromatic interactions, which can be crucial for molecular recognition at biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and detailed structure elucidation of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Chemical Properties
This compound is a stable, solid organic compound. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem CID: 2741305[1] |
| Molecular Weight | 178.23 g/mol | PubChem CID: 2741305[1] |
| IUPAC Name | This compound | PubChem CID: 2741305[1] |
| CAS Number | 81462-07-9 | PubChem CID: 2741305[1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenylmagnesium halide to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.
Reaction Scheme:
References
A Technical Guide to the Spectroscopic Characterization of 4-Phenyloxan-4-ol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for 4-Phenyloxan-4-ol (also known as 4-phenyltetrahydro-2H-pyran-4-ol). While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectroscopic characteristics based on its molecular structure, which comprises a phenyl group, a tertiary alcohol, and an oxane (tetrahydropyran) ring. The methodologies provided are standardized protocols applicable for the structural elucidation of this and similar small organic molecules.
Molecular Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
Molecular Weight: 178.23 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the aliphatic protons on the oxane ring, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |
| ~ 3.6 - 4.0 | Multiplet (m) | 4H | Axial & Equatorial protons adjacent to ring oxygen (-O-CH₂) |
| ~ 1.8 - 2.2 | Multiplet (m) | 4H | Axial & Equatorial protons on the β-carbons (-CH₂-C-CH₂) |
| Variable (typically ~1.5 - 3.0) | Singlet (s, broad) | 1H | Hydroxyl proton (-OH) |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | Quaternary aromatic carbon (ipso-C) |
| ~ 125 - 129 | Aromatic carbons (-CH) |
| ~ 70 - 75 | Quaternary aliphatic carbon (C-OH) |
| ~ 60 - 65 | Aliphatic carbons adjacent to ring oxygen (-O-CH₂) |
| ~ 35 - 45 | Aliphatic carbons on the β-position (-CH₂-C-CH₂) |
Experimental Protocol for NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).[2] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise, especially for quaternary carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to display characteristic absorption bands for its hydroxyl, phenyl, and ether functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (oxane ring) |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1150 - 1050 | Strong | C-O Stretch | Ether (oxane ring) and Tertiary Alcohol |
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using several methods. For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A few milligrams of the sample are finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like CCl₄) or as a thin film on a salt plate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.
Predicted Mass Spectrometry Data
Using an electron ionization (EI) source, the mass spectrum would be expected to show the molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion Formula | Identity/Interpretation |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 160 | [C₁₁H₁₂O]⁺ | Loss of water (M - H₂O) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |
| 101 | [C₅H₉O₂]⁺ | Loss of phenyl group (M - C₆H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.
Spectroscopic Analysis Workflow
The logical workflow for the complete structural characterization of this compound involves a multi-technique approach to gather complementary data, leading to an unambiguous structure confirmation.
Caption: Workflow for the spectroscopic elucidation of this compound.
References
Unveiling 4-Phenyloxan-4-ol: A Synthetic Compound's Journey from Conception to Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyloxan-4-ol, a tertiary alcohol derivative of the tetrahydropyran ring system, is a synthetic compound with no known natural occurrence. Its discovery is rooted in synthetic chemistry, likely emerging from broader explorations of heterocyclic compounds for potential applications in medicinal chemistry and materials science. The principal and most direct route to its synthesis is the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and the absence of evidence for its natural existence.
Discovery and Natural Occurrence
Extensive searches of chemical and biological databases and the scientific literature have yielded no evidence of this compound as a naturally occurring product in any plant, animal, or microorganism. Its existence is the result of deliberate laboratory synthesis. The "discovery" of this compound is therefore synonymous with its first successful synthesis, likely achieved during systematic studies of the reactions of tetrahydropyranones with organometallic reagents. The initial synthesis was probably not driven by a specific biological target but rather as part of a broader effort to create novel molecular scaffolds for further chemical and biological investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed, based on its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 81462-07-9 | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water (predicted). | - |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the carbonyl carbon of tetrahydro-4H-pyran-4-one.
General Experimental Protocol: Grignard Reaction
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
-
Reaction with Tetrahydro-4H-pyran-4-one: The Grignard reagent solution is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
The overall synthetic workflow is depicted in the following diagram:
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.6 ppm. - Methylene protons adjacent to the oxygen atom in the ring: multiplet around δ 3.7-4.0 ppm. - Methylene protons at the 2 and 6 positions of the ring: multiplet around δ 1.8-2.2 ppm. - Hydroxyl proton: a broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons: signals in the range of δ 125-145 ppm. - Quaternary carbon bearing the phenyl and hydroxyl groups: signal around δ 70-80 ppm. - Methylene carbons adjacent to the ring oxygen: signal around δ 60-65 ppm. - Methylene carbons at the 2 and 6 positions: signal around δ 35-45 ppm. |
| Infrared (IR) | - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C-O stretching band for the ether linkage in the ring around 1050-1150 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 178. - Fragmentation pattern showing the loss of a water molecule (M-18), and cleavage of the phenyl group. |
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the biological activity of this compound. No studies have reported its interaction with any specific biological targets or its involvement in any signaling pathways. Its synthesis in the literature is primarily as a chemical entity without a specified biological application. Therefore, no signaling pathway diagrams can be generated at this time. The logical relationship for its creation is purely synthetic, as depicted in the workflow diagram above.
Conclusion
This compound is a synthetic heterocyclic compound with no known natural origins. Its discovery and existence are a product of laboratory synthesis, primarily through the Grignard reaction of tetrahydro-4H-pyran-4-one. While its physicochemical properties can be predicted, detailed experimental data on its biological activity remains to be explored. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthetic nature and providing a basis for its preparation and characterization. Future investigations into its potential biological effects could open new avenues for its application.
In Silico Prediction of 4-Phenyloxan-4-ol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-Phenyloxan-4-ol, a small molecule with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a systematic computational approach to identify potential biological targets, predict binding affinity, and evaluate pharmacokinetic properties. Detailed methodologies for key in silico techniques, including ligand-based pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are presented. This guide serves as a valuable resource for researchers and scientists in the early stages of drug discovery and development, enabling the efficient characterization of novel chemical entities.
Introduction
This compound is a heterocyclic compound with the molecular formula C₁₁H₁₄O₂.[1] Its structure, featuring a phenyl group attached to an oxane ring, suggests potential interactions with various biological targets. Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and identify potential lead compounds for further development.[2][3][4][5] This guide details a structured in silico workflow to hypothesize and evaluate the bioactivity of this compound, focusing on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, computed from its chemical structure, is presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior and drug-likeness.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1COCCC1(C2=CC=CC=C2)O | PubChem[1] |
| XLogP3 | 1.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 1 | PubChem (Predicted) |
In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Ligand-Based Pharmacophore Modeling
Objective: To identify the essential chemical features of known COX-2 inhibitors and screen this compound against this model.
Protocol:
-
Dataset Collection: A set of at least 20-30 structurally diverse and potent known COX-2 inhibitors with reported IC₅₀ values are collected from literature or databases like ChEMBL.
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand in the dataset using software such as Omega (OpenEye) or Confab (OpenBabel).
-
Pharmacophore Feature Identification: Identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups present in the active ligands.
-
Pharmacophore Model Generation: Use software like Phase (Schrödinger), LigandScout, or PharmaGist to generate and score pharmacophore hypotheses based on the alignment of the active ligands. The best model is selected based on statistical parameters like survival score and selectivity.
-
Model Validation: The selected pharmacophore model is validated using a test set of known active and inactive compounds (decoys) to assess its ability to distinguish between them.
-
Screening: The generated conformers of this compound are screened against the validated pharmacophore model to determine if it fits the required chemical features.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of COX-2.
Protocol:
-
Target Preparation:
-
The 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) is downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Binding Site Definition: The binding site is defined based on the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms. A grid box encompassing the active site is generated.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC). The program samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and interactions with key amino acid residues in the active site.
ADMET Prediction
Objective: To evaluate the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.
Protocol:
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated for this compound.
-
ADMET Modeling: The calculated descriptors are used as input for various predictive models to estimate ADMET properties. This can be done using web-based tools like SwissADME and ProTox-II or commercial software packages.
-
Properties to Evaluate:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The predicted ADMET properties are analyzed to assess the overall drug-likeness and potential liabilities of the compound.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be generated from the in silico analysis.
Table 2: Hypothetical Molecular Docking Results of this compound with COX-2
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 500 nM |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Type of Interactions | Hydrogen bond with Ser530, Pi-Alkyl with Arg120 |
Table 3: Hypothetical Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |
| CYP2C9 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound as a COX-2 inhibitor within the arachidonic acid signaling pathway.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico evaluation of this compound's bioactivity. By following the detailed protocols for pharmacophore modeling, molecular docking, and ADMET prediction, researchers can generate valuable preliminary data to guide further experimental validation. The presented workflow and hypothetical results for COX-2 inhibition serve as a template that can be adapted for investigating other potential biological targets. This computational approach facilitates a more efficient and informed drug discovery process, accelerating the identification and development of novel therapeutic agents.
References
- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational drug discovery could open new doors | The University of Arizona Health Sciences [healthsciences.arizona.edu]
- 5. community.cadence.com [community.cadence.com]
Preliminary Cytotoxicity Screening of 4-Phenyloxan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the preliminary cytotoxicity of 4-Phenyloxan-4-ol are not publicly available. This guide, therefore, provides a comprehensive framework and standardized protocols for conducting such a screening, based on established methodologies for novel chemical entities. The data presented herein is illustrative and intended to serve as a template for the evaluation of this compound.
Introduction
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry. A critical initial step in the evaluation of any new chemical entity for therapeutic potential is the assessment of its cytotoxicity.[1][2] This technical guide outlines a systematic approach to the preliminary in vitro cytotoxicity screening of this compound, providing detailed experimental protocols, data presentation formats, and visualizations of key workflows and potential cellular pathways. The objective is to determine the concentration-dependent toxic effects of the compound on cultured cells, a crucial step for identifying promising candidates for further development.[1]
Quantitative Cytotoxicity Data
The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[1] The following tables are presented as a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.
Table 1: Hypothetical Cytotoxic Activity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Value] |
Table 2: Hypothetical Selectivity Index of this compound
| Cell Line | Description | IC50 (µM) ± SD | Selectivity Index (SI) |
| HEK293 | Normal Human Embryonic Kidney | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value suggests a greater selectivity for cancer cells.
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that are fundamental for screening novel compounds.[1][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[5]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1]
Materials:
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Visualizations
Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the general experimental workflow for cytotoxicity assessment and a simplified potential signaling pathway that could be investigated if this compound induces apoptosis.
References
Navigating the Physicochemical Landscape of 4-Phenyloxan-4-ol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the essential physicochemical properties of 4-Phenyloxan-4-ol, a heterocyclic tertiary alcohol with potential applications in pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document outlines the methodologies for determining the aqueous and organic solubility of this compound, as well as a comprehensive strategy for assessing its stability under various stress conditions as mandated by international guidelines. Due to the limited publicly available data on this specific molecule, this guide focuses on the requisite experimental protocols and data presentation formats, offering a robust framework for its investigation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its behavior in various solvent systems is a fundamental step in the pre-formulation pipeline.
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide initial insights into the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Note: These are computationally predicted values and require experimental verification.
Experimental Solubility Determination
To experimentally determine the solubility of this compound, a standardized protocol should be followed.
Experimental Protocol: Equilibrium Solubility Measurement
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH levels, ethanol, propylene glycol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.
Illustrative Solubility Data Table
| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative |
| Purified Water | 25 | 0.5 |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | 0.4 |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | 0.6 |
| Ethanol | 25 | 50.2 |
| Propylene Glycol | 25 | 25.8 |
| Polyethylene Glycol 400 | 25 | 35.1 |
This table presents hypothetical data to demonstrate the expected format of results.
Stability Studies of this compound
Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life and storage conditions for a drug substance. Forced degradation studies are a key component of this process.[3][4]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[3][4] This helps in developing and validating a stability-indicating analytical method.[5][6][7]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Solutions of this compound (e.g., 1 mg/mL) are prepared in various stress media.[8]
-
Stress Conditions: The samples are exposed to the following conditions as per ICH Q1A(R2) guidelines:[4][9]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 80°C for 48 hours.
-
Photostability: The solid drug substance and a solution are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: After the exposure period, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Illustrative Forced Degradation Data Table
| Stress Condition | Duration | Temperature | % Degradation - Illustrative | Major Degradation Products (Retention Time) - Illustrative |
| 0.1 N HCl | 24 h | 60°C | 15.2 | 2.5 min, 4.8 min |
| 0.1 N NaOH | 24 h | 60°C | 8.5 | 3.1 min |
| 3% H₂O₂ | 24 h | RT | 22.1 | 5.2 min |
| Thermal (Solid) | 48 h | 80°C | 5.3 | 2.5 min |
| Photolytic (Solution) | 1.2 million lux h | RT | 11.8 | 6.1 min, 7.3 min |
This table presents hypothetical data to demonstrate the expected format of results.
Visualization of Experimental Workflows
To clearly delineate the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a comprehensive framework for its systematic investigation. The detailed protocols for solubility and stability studies, along with the structured approach to data presentation and visualization of workflows, offer a clear roadmap for researchers. The successful execution of these studies will be instrumental in elucidating the physicochemical profile of this compound, thereby facilitating its potential development as a pharmaceutical agent. Future work should focus on generating robust experimental data for this compound and elucidating the structure of any significant degradation products.
References
- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijpsr.com [ijpsr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. youtube.com [youtube.com]
- 9. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
A Theoretical Investigation of 4-Phenyloxan-4-ol: A Quantum Chemical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Phenyloxan-4-ol, a derivative of tetrahydropyran, possesses a unique combination of a bulky phenyl group and a polar hydroxyl group attached to a flexible oxane ring. This structural arrangement suggests potential for stereoelectronic effects and diverse intermolecular interactions, which are critical for its function in various applications, including as a scaffold in drug discovery. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of molecules with high accuracy.[1] By solving the Schrödinger equation, or an approximation thereof, we can predict molecular geometries, vibrational frequencies, electronic structures, and other key physicochemical properties.
This whitepaper proposes a detailed protocol for a computational study of this compound. The primary objectives of this theoretical investigation are:
-
To determine the stable conformers of this compound and their optimized geometric parameters.
-
To calculate and assign its vibrational frequencies.
-
To analyze its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.[2]
-
To map the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.[2]
The methodologies outlined herein are based on established computational practices for organic molecules, ensuring a high degree of confidence in the predicted outcomes.[1][3][4]
Proposed Computational Methodology
The core of the proposed quantum chemical calculations for this compound is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1][5]
Software and Hardware
The calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or a more recent version.[1][3] High-performance computing (HPC) resources are recommended for timely completion of the calculations, especially for frequency analysis and potential conformational searches.
Detailed Protocol
-
Molecular Structure Input: The initial 3D structure of this compound will be constructed using molecular modeling software. The molecular formula is C₁₁H₁₄O₂.[6]
-
Conformational Analysis: Due to the flexibility of the oxane ring, a conformational search will be performed to identify the lowest energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94) followed by DFT re-optimization of the most stable conformers.
-
Geometry Optimization: The geometry of the most stable conformer will be fully optimized without any symmetry constraints. This process involves finding the stationary point on the potential energy surface, which corresponds to the equilibrium structure of the molecule.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][3][4][7] This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
-
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies will be calculated at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and predict sites for intermolecular interactions.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[2]
-
The logical flow of this proposed methodology is depicted in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of Terpinen-4-ol: A Technical Whitepaper
Disclaimer: Initial searches for "4-Phenyloxan-4-ol" did not yield specific biological data. The following guide focuses on "Terpinen-4-ol," a structurally distinct monoterpenoid that is a major bioactive component of tea tree oil. It is presumed that this is the compound of interest for the user. This document provides a comprehensive overview of the known biological targets of Terpinen-4-ol, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.
Introduction
Terpinen-4-ol is a naturally occurring monoterpene and the primary active constituent of tea tree oil, derived from the plant Melaleuca alternifolia.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This technical guide delineates the potential biological targets of Terpinen-4-ol, providing a foundational resource for further research and therapeutic development.
Antimicrobial Targets and Mechanisms
Terpinen-4-ol exhibits broad-spectrum activity against various pathogens, including bacteria and fungi.[1][3] Its antimicrobial effects are attributed to its ability to disrupt cellular structures and interfere with essential metabolic processes.
Bacterial Cell Wall and Membrane Disruption
A primary mechanism of Terpinen-4-ol's antibacterial action is the disruption of the bacterial cell wall and membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]
-
Target: Penicillin-Binding Protein 2a (PBP2a)
-
General Membrane Damage:
-
Studies on Streptococcus agalactiae have shown that Terpinen-4-ol treatment leads to visible damage to the cell membrane and wall, as observed through transmission electron microscopy.[4] This damage results in the release of intracellular ions like Ca2+ and Mg2+, as well as lactate dehydrogenase (LDH), confirming a loss of membrane integrity.[4]
-
Inhibition of Macromolecular Synthesis
Terpinen-4-ol has also been shown to interfere with the synthesis of essential macromolecules in bacteria.
-
Targets: Protein and DNA Synthesis Machinery
Quantitative Antimicrobial Activity
The antimicrobial potency of Terpinen-4-ol is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Organism | MIC | MBC | Reference |
| Staphylococcus aureus | 0.25% (v/v) | 0.5% (v/v) | [5] |
| Streptococcus agalactiae | 98 µg/mL | 196 µg/mL | [4] |
| Legionella pneumophila | 0.06–0.125% (v/v) | 0.25–0.5% (v/v) | [2] |
Anticancer Targets and Mechanisms
Terpinen-4-ol has demonstrated significant antitumor effects in various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways.[6][7]
Induction of Apoptosis
A key mechanism of Terpinen-4-ol's anticancer activity is the induction of programmed cell death, or apoptosis.[6]
Modulation of Cell Signaling Pathways
-
Target: Calpain-2, β-catenin, and Caspase-12
-
In cutaneous squamous cell carcinoma (cSCC), Terpinen-4-ol has been shown to suppress cell proliferation and motility by upregulating the expression of calpain-2.[8] Enhanced calpain-2 activity leads to the proteolytic cleavage of its target proteins, β-catenin and caspase-12, which are involved in cell adhesion and apoptosis, respectively.[8]
-
-
Interaction with EGFR Signaling:
Quantitative Anticancer Activity
The anticancer effects of Terpinen-4-ol have been quantified in various cancer cell lines.
| Cancer Type | Cell Lines | Concentration Range | Growth Inhibition | Reference |
| Colorectal, Pancreatic, Gastric, Prostate | Various | 0.005% - 0.1% | 10% - 90% | [6][7] |
| Cutaneous Squamous Cell Carcinoma | A431, SCL-1, COLO-16 | 1, 2, and 4 µM | Concentration-dependent inhibition | [8] |
Anti-inflammatory Targets and Mechanisms
Terpinen-4-ol exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.[9]
Inhibition of Pro-inflammatory Cytokine Production
-
Targets: Macrophage Inflammatory Protein-2 (MIP-2) and Tumor Necrosis Factor-alpha (TNF-α)
-
In a murine model of oral candidiasis, Terpinen-4-ol was found to suppress inflammatory reactions by inhibiting the production of the chemokine MIP-2.[9]
-
In vitro studies with macrophages have demonstrated that Terpinen-4-ol can significantly inhibit the secretion of TNF-α when stimulated with heat-killed Candida albicans.[9]
-
Experimental Protocols
Determination of MIC and MBC
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using broth microdilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
A two-fold serial dilution of Terpinen-4-ol is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of Terpinen-4-ol that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Terpinen-4-ol for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression
-
Cells are treated with Terpinen-4-ol and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., calpain-2, β-catenin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed mechanism of Terpinen-4-ol in cutaneous squamous cell carcinoma.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxane Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The six-membered saturated oxygen-containing heterocycle, the oxane (or tetrahydropyran, THP) ring, has emerged as a cornerstone in contemporary drug design and development. Its inherent stereochemistry, favorable physicochemical properties, and synthetic tractability have cemented its status as a privileged scaffold. This technical guide provides a comprehensive literature review of oxane derivatives in medicinal chemistry, with a focus on their application in oncology, infectious diseases, and neurology. Detailed experimental methodologies, quantitative biological data, and visual representations of key concepts are presented to serve as a valuable resource for professionals in the field.
The Versatility of the Oxane Moiety
The utility of the oxane ring in medicinal chemistry stems from a combination of advantageous features. It can act as a bioisosteric replacement for other cyclic systems like cyclohexane, offering improved solubility and metabolic stability. The oxygen atom can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the defined chair-like conformation of the oxane ring allows for precise spatial positioning of substituents, facilitating the optimization of drug-target interactions.
Oxane Derivatives in Oncology
The development of novel anticancer agents has significantly benefited from the incorporation of the oxane scaffold. These derivatives have shown promise in targeting key proteins involved in cancer cell proliferation and survival.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell growth.[1] Gilteritinib (Xospata®), an approved drug for relapsed or refractory AML with a FLT3 mutation, features a key tetrahydropyran-4-yl)amino moiety.[2] The oxane ring in gilteritinib plays a crucial role in its binding to the ATP pocket of FLT3.
Table 1: In Vitro Activity of Selected FLT3 Inhibitors
| Compound | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [1] |
| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [1] |
| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.92 | [1] |
| Midostaurin | MV4-11 | FLT3-ITD | ~10 | [1] |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 | [1] |
| Sorafenib | MV4-11 | FLT3-ITD | 5 | [1] |
Spliceosome Inhibitors
The spliceosome is a complex machinery responsible for splicing pre-mRNA, and its dysregulation is implicated in various cancers. FR901464 is a natural product containing a tetrahydropyran-spiroepoxide that covalently binds to the spliceosome.[3] Synthetic analogs of FR901464, such as meayamycin, have demonstrated potent antiproliferative activity. A study comparing a tetrahydropyran analog with a tetrahydrofuran analog revealed that the former was three orders of magnitude more potent, highlighting the critical role of the oxane ring in presenting the epoxide warhead to the spliceosome.[3]
Table 2: Antiproliferative Activity of Spliceosome Modulators
| Compound | HCT-116 GI50 (nM) | LS174T GI50 (nM) | A549 GI50 (nM) | Reference |
| Tetrahydrofuran analog 1 | 2200 | 2800 | 2500 | [3] |
| Meayamycin (MAMA) | 0.23 | 0.23 | 0.28 | [3] |
| Meayamycin D (MAMD) | 1.1 | 1.1 | 1.2 | [3] |
| Doxorubicin (DOX) | 18 | 20 | 25 | [3] |
Oxane Derivatives in Infectious Diseases
The unique structural features of the oxane ring have been exploited in the design of potent inhibitors of viral enzymes, particularly for the treatment of Human Immunodeficiency Virus (HIV).
HIV-1 Protease Inhibitors
HIV-1 protease is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Darunavir (Prezista®), a highly effective HIV-1 protease inhibitor, contains a central bis-tetrahydrofuran (bis-THF) moiety. However, research has also explored the use of tetrahydropyran-tetrahydrofuran (Tp-THF) fused rings as P2 ligands to enhance interactions with the protease active site.[4] These modifications aim to improve potency against drug-resistant viral strains.
Table 3: Biological Activity of HIV-1 Protease Inhibitors with Fused Oxane Rings
| Inhibitor | Enzyme Ki (nM) | Antiviral IC50 (nM) | Reference |
| 30b (5-(R)-methoxy Tp-THF) | 0.003 | 0.2 | [4] |
| 30f (5-(R)-hydroxy Tp-THF) | 0.031 | 1.9 | [4] |
| Darunavir | 0.016 | 1.6 | [4] |
Oxane Derivatives in Neurology
The tetrahydropyran scaffold has also found application in the development of therapies for neurological disorders, including depression and neuropathic pain.
Serotonin and Norepinephrine Transporter Inhibitors
Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used antidepressants. The development of novel compounds with improved efficacy and side-effect profiles is an ongoing area of research. A series of substituted tetrahydropyran derivatives have been investigated as potent inhibitors of both the serotonin (SERT) and norepinephrine (NET) transporters.[5]
Agents for Neuropathic Pain
Neuropathic pain is a chronic condition that is often difficult to treat with existing analgesics. Novel tetrahydropyran derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in vivo.[6] For instance, a hybrid molecule combining a tetrahydropyran scaffold with the non-steroidal anti-inflammatory drug (NSAID) diclofenac exhibited a more than 10-fold lower ED50 value for antinociceptive effect compared to diclofenac alone.[6]
Table 4: Antinociceptive Effect of Tetrahydropyran-NSAID Hybrids
| Compound | Acetic Acid Writhing ED50 (mg/kg) | Reference |
| Diclofenac | 11.2 | [6] |
| Compound 9 (THP-Diclofenac) | 1.0 | [6] |
Experimental Protocols
Synthesis of Gilteritinib Fumarate (Crystalline Form-M)
This protocol describes a method for the preparation of crystalline Gilteritinib fumarate.[2]
-
Add Gilteritinib free base (2 g) to methanol (20 ml) at 25-35°C.
-
Add Fumaric acid (0.21 g) to the mixture and heat to 55 to 60°C.
-
Stir the mixture for 30 minutes at the same temperature.
-
Cool the mixture to 25-30°C and stir for 45 minutes.
-
Filter the resulting solid, wash with methanol, and dry to yield crystalline Gilteritinib fumarate.
FLT3 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against FLT3 kinase using the ADP-Glo™ Kinase Assay Kit.[7]
-
Prepare solutions of the test compounds, Midostaurin (as a positive control), FLT3-ITD kinase (10 ng/µL), substrate (0.1 mg/mL), and ATP (100 µM) in kinase buffer.
-
Incubate the kinase, substrate, ATP, and test compound/control for 30 minutes.
-
Add the kinase detection reagent and incubate for an additional 15 minutes.
-
Incubate the mixture for 1 hour.
-
Measure the relative luminescence units (RLU) to determine the inhibitory rate.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a high-throughput screening assay for HIV-1 protease inhibitors.[8]
-
Prepare test compounds, Pepstatin A (inhibitor control), and HIV-1 Protease solution.
-
In a microplate, add 10 µL of test compounds, inhibitor control, or assay buffer (enzyme control) to respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 80 µL of the HIV-1 Protease solution to each well.
-
Add 10 µL of the HIV-1 Protease Substrate solution to each well and mix.
-
Immediately measure the fluorescence at Ex/Em = 330/450 nm in kinetic mode for 1-3 hours at 37°C, protected from light.
-
Calculate the rate of reaction from the linear portion of the kinetic curve to determine the percent inhibition.
Norepinephrine Transporter (NET) Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter (hNET).[5]
-
Membrane Preparation: Culture HEK293 cells stably expressing hNET. Harvest the cells, wash, and homogenize in assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding.
-
Total Binding: Assay buffer, [³H]Nisoxetine (radioligand), and membrane preparation.
-
Non-specific Binding: Desipramine (a known NET inhibitor), [³H]Nisoxetine, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, [³H]Nisoxetine, and membrane preparation.
-
-
Incubate the plate.
-
Terminate the binding by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing Key Concepts with Graphviz
FLT3 Signaling Pathway and Inhibition by Gilteritinib
Caption: FLT3 signaling pathway and the inhibitory action of Gilteritinib on the constitutively active FLT3-ITD mutant.
General Workflow for a Kinase Inhibitor Screening Assay
Caption: A generalized experimental workflow for screening kinase inhibitors.
Retrosynthetic Analysis of a Tetrahydropyran Core
Caption: Common retrosynthetic disconnections for the synthesis of substituted tetrahydropyran rings.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google Patents [patents.google.com]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. abcam.co.jp [abcam.co.jp]
Methodological & Application
Synthesis of 4-Phenyloxan-4-ol: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 4-Phenyloxan-4-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This protocol outlines the reaction of phenylmagnesium bromide with tetrahydro-4H-pyran-4-one to yield the desired product. Included are comprehensive experimental procedures, a summary of required materials and their properties, safety precautions, and characterization data.
Introduction
This compound (also known as 4-phenyl-tetrahydropyran-4-ol) is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif present in numerous biologically active molecules and natural products. The introduction of a phenyl group and a hydroxyl group at the 4-position creates a chiral center and offers opportunities for further functionalization, making it a valuable building block in organic synthesis. The Grignard reaction provides a straightforward and efficient route to this class of compounds by reacting an organomagnesium halide with a ketone.
Reaction Scheme
The synthesis of this compound proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the subsequent reaction with the ketone (tetrahydro-4H-pyran-4-one), followed by an acidic workup.
Stage 1: Formation of Phenylmagnesium Bromide
Stage 2: Reaction with Tetrahydro-4H-pyran-4-one and Workup
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | Colorless liquid | -31 | 156 | 1.491 |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Silvery-white solid | 650 | 1090 | 1.738 |
| Tetrahydro-4H-pyran-4-one | 29943-42-8 | C₅H₈O₂ | 100.12 | Colorless liquid | N/A | 166-166.5 | 1.084 |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Colorless liquid | -116.3 | 34.6 | 0.713 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Colorless fuming liquid | -26 | 110 (as azeotrope) | ~1.18 |
| This compound | 81462-07-9 | C₁₁H₁₄O₂ | 178.23 | White solid | ~80-83 | 325.7 (Predicted) | N/A |
Note: Some physical properties for the final product are predicted or based on limited available data and should be confirmed experimentally.
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Bromobenzene (purified and dried)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a 100 mL dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Solvent and Reactant Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Add a small portion of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and the appearance of cloudiness or bubbling. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish-brown.
Part B: Synthesis of this compound
-
Reactant Preparation: In a separate flask, prepare a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the solution of tetrahydro-4H-pyran-4-one from the dropping funnel to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. A precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield: The yield of this compound can vary but is typically in the range of 60-80% based on similar Grignard reactions.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals for the phenyl protons, the methylene protons of the tetrahydropyran ring, and the hydroxyl proton.
-
¹³C NMR: Expected signals for the carbons of the phenyl group and the tetrahydropyran ring.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol and C-O stretching of the ether.
-
Melting Point: Determination of the melting point of the purified solid.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Bromobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Quantification of 4-Phenyloxan-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and proposed protocols for the quantitative analysis of 4-Phenyloxan-4-ol in solution. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, specificity, and accuracy for the quantification of this compound in research and drug development settings. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflows.
Introduction
This compound, also known as 4-phenyl-tetrahydropyran-4-ol, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control, and various research applications. Chromatographic techniques are well-suited for the separation and quantification of such small organic molecules.[1][2]
This application note outlines two robust and reliable methods for the quantification of this compound:
-
HPLC-UV: A versatile and widely used technique for the analysis of a broad range of compounds.[3] This method is suitable for routine analysis and offers good sensitivity and reproducibility.
-
GC-MS: A powerful technique, particularly for volatile and semi-volatile compounds, providing high sensitivity and structural information for unambiguous identification.[2][4]
Proposed Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method describes the quantification of this compound using reverse-phase HPLC with UV detection.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (based on the phenyl chromophore).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters (Hypothetical Data): The following table summarizes the typical performance characteristics expected for this method.
Parameter Result **Linearity (R²) ** > 0.999 Range 1 - 100 µg/mL Limit of Detection (LOD) 0.3 µg/mL Limit of Quantification (LOQ) 1.0 µg/mL Precision (%RSD) < 2% Accuracy (% Recovery) 98 - 102%
Workflow Diagram:
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the quantification of this compound.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Proposed Quantifier Ion: m/z (to be determined from a full scan of the reference standard).
-
Proposed Qualifier Ions: m/z (to be determined from a full scan of the reference standard).
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., Dichloromethane). Evaporate the organic layer to dryness and reconstitute in the solvent used for the standards. Ensure the final concentration is within the calibration range.
-
-
Method Validation Parameters (Hypothetical Data): The following table summarizes the typical performance characteristics expected for this method.
Parameter Result **Linearity (R²) ** > 0.999 Range 0.1 - 50 µg/mL Limit of Detection (LOD) 0.03 µg/mL Limit of Quantification (LOQ) 0.1 µg/mL Precision (%RSD) < 5% Accuracy (% Recovery) 95 - 105%
Workflow Diagram:
Caption: Workflow for the quantification of this compound by GC-MS.
Data Presentation and Comparison
The following table summarizes the key quantitative parameters of the two proposed analytical methods for easy comparison.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Reverse-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Linearity (R²) | > 0.999 | > 0.999 |
| Quantitative Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
Conclusion
Both the proposed HPLC-UV and GC-MS methods offer viable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC-UV method is well-suited for routine quality control and assays where high sample throughput is needed. The GC-MS method provides superior sensitivity and specificity, making it ideal for trace-level detection and for applications requiring unambiguous identification of the analyte. It is recommended that a full method validation be performed according to ICH guidelines before implementation for regulated studies.
References
Application Notes and Protocols for 4-Phenyloxan-4-ol in High-Throughput Screening Assays
Disclaimer: As of the current date, there is limited publicly available information on the specific biological activity and high-throughput screening (HTS) applications of 4-Phenyloxan-4-ol. The following application notes and protocols are presented as a hypothetical example to guide researchers in designing and implementing HTS assays for this compound, based on its structural features and common practices in drug discovery. The proposed target, signaling pathway, and experimental data are illustrative.
I. Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C11H14O2.[1] Its structure features a central oxane (tetrahydropyran) ring with a phenyl group and a hydroxyl group attached to the same carbon atom. This tertiary alcohol moiety and the aromatic ring suggest its potential to interact with biological targets such as enzymes or receptors. The following application note details a hypothetical high-throughput screening campaign to identify inhibitors of a novel kinase, designated here as "Target Kinase X" (TKX), a putative enzyme involved in a pro-inflammatory signaling pathway.
II. Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where Target Kinase X (TKX) plays a crucial role in activating downstream inflammatory responses. Inhibition of TKX is therefore a potential therapeutic strategy.
Caption: Hypothetical TKX signaling pathway.
III. High-Throughput Screening Protocol
This section provides a detailed protocol for a luminescence-based kinase assay designed for high-throughput screening of this compound and other potential inhibitors of TKX.
A. Principle of the Assay
The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong luminescence signal indicates inhibition of the kinase.
B. Materials and Reagents
-
Compound: this compound (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Enzyme: Recombinant human Target Kinase X (TKX)
-
Substrate: Myelin Basic Protein (MBP)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Plates: 384-well white, solid-bottom assay plates
-
Positive Control: Staurosporine (10 mM in DMSO)
-
Negative Control: DMSO
C. Experimental Workflow
Caption: HTS experimental workflow diagram.
D. Detailed Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound, positive control (Staurosporine), or negative control (DMSO) into the appropriate wells of a 384-well assay plate. The final concentration of this compound in the primary screen is 10 µM.
-
Enzyme and Substrate Addition: Prepare a master mix of TKX enzyme and MBP substrate in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Final Incubation: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
IV. Data Presentation and Analysis
The following tables summarize the hypothetical data obtained from the high-throughput screening of this compound against TKX.
A. Primary Screen Results
The primary screen was conducted at a single concentration of 10 µM. The percentage of inhibition was calculated relative to the positive (Staurosporine) and negative (DMSO) controls.
| Compound ID | Concentration (µM) | Raw Luminescence | % Inhibition | Hit |
| This compound | 10 | 75,432 | 85.2 | Yes |
| Compound A | 10 | 25,110 | 10.5 | No |
| Compound B | 10 | 82,109 | 95.3 | Yes |
| Staurosporine | 1 | 85,000 | 100.0 | N/A |
| DMSO | N/A | 20,000 | 0.0 | N/A |
B. Dose-Response and IC50 Determination
Compounds identified as hits in the primary screen were subjected to a 10-point dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound | 5.2 | 1.1 | 0.98 |
| Compound B | 0.8 | 1.3 | 0.99 |
| Staurosporine | 0.05 | 1.0 | 0.99 |
V. Summary and Conclusion
In this hypothetical application, this compound was identified as a hit compound in a high-throughput screen for inhibitors of Target Kinase X. The compound demonstrated a dose-dependent inhibitory effect with a moderate IC50 value. These results suggest that this compound could serve as a valuable starting point for the development of more potent and selective inhibitors of TKX for potential therapeutic applications in inflammatory diseases. Further studies would be required to confirm its mechanism of action, selectivity against other kinases, and its activity in cell-based models.
References
Application Notes and Protocols for a Cell-Based Assay to Identify Modulators of G-Protein Coupled Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes. These receptors are involved in a vast array of physiological processes, making them a major target for drug discovery. Upon activation by a ligand, GPCRs undergo a conformational change that allows them to act as a guanine nucleotide exchange factor (GEF), activating associated G-proteins. Depending on the G-protein subtype (e.g., Gq, Gs, Gi), this activation triggers a cascade of intracellular signaling events.
One of the most common GPCR signaling pathways is the Gq pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators, providing a robust method for a high-throughput cell-based assay to screen for GPCR modulators.
This application note provides a detailed protocol for a cell-based assay to screen for antagonists of a Gq-coupled GPCR using a hypothetical test compound, referred to as "Compound X" (structurally analogous to 4-Phenyloxan-4-ol).
Principle of the Assay
The assay is based on the measurement of intracellular calcium mobilization following the activation of a Gq-coupled GPCR. Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. The addition of a known agonist for the receptor will trigger the Gq pathway, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. If an antagonist, such as Compound X, is present, it will inhibit the agonist-induced calcium mobilization in a dose-dependent manner. The potency of the antagonist can be determined by measuring the reduction in the fluorescent signal.
Signaling Pathway
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Experimental Workflow
Caption: Workflow for the GPCR antagonist cell-based assay.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| HEK293 cells stably expressing the target GPCR | In-house or commercial | N/A |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Known GPCR Agonist | Tocris | e.g., 1234 |
| Compound X (this compound analog) | Synthesized | N/A |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture
-
Culture HEK293 cells stably expressing the target GPCR in T75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Plating
-
On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO2.
Preparation of Reagents
-
Dye Loading Buffer: Prepare a solution of 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound X Stock Solution: Prepare a 10 mM stock solution of Compound X in DMSO.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of the known GPCR agonist in DMSO.
-
Working Solutions: Prepare serial dilutions of Compound X and the agonist in assay buffer. The final DMSO concentration in the assay should be kept below 0.1%.
Assay Procedure
-
Dye Loading:
-
Remove the culture medium from the 96-well plates.
-
Add 100 µL of Dye Loading Buffer to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
Wash the cells twice with 100 µL of assay buffer containing 2.5 mM probenecid to prevent dye leakage.
-
After the final wash, add 100 µL of assay buffer with probenecid to each well.
-
-
Compound Addition:
-
Add 50 µL of the diluted Compound X solutions to the respective wells.
-
For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plates for 30 minutes at room temperature in the dark.
-
-
Agonist Addition and Fluorescence Measurement:
-
Set up a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure fluorescence at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the agonist solution at its EC80 concentration to all wells except the negative control wells (which receive 50 µL of assay buffer).
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
Data Presentation
Agonist Dose-Response Data
| Agonist Concentration (nM) | Fluorescence Intensity (RFU) | % Maximal Response |
| 0 | 150 | 0 |
| 0.1 | 250 | 10 |
| 1 | 550 | 40 |
| 10 | 850 | 70 |
| 100 | 1050 | 90 |
| 1000 | 1150 | 100 |
EC50 for the agonist is calculated to be approximately 3 nM.
Antagonist (Compound X) Dose-Response Data
| Compound X Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Agonist only) | 1000 | 0 |
| 0.01 | 950 | 5 |
| 0.1 | 750 | 25 |
| 1 | 500 | 50 |
| 10 | 250 | 75 |
| 100 | 150 | 85 |
IC50 for Compound X is calculated to be approximately 1 µM.
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The percent inhibition by Compound X is calculated using the following formula: % Inhibition = 100 * (1 - (ΔRFU_CompoundX - ΔRFU_NegativeControl) / (ΔRFU_AgonistOnly - ΔRFU_NegativeControl))
-
The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
Conclusion
The described cell-based assay provides a robust and high-throughput method for identifying and characterizing antagonists of Gq-coupled GPCRs. The use of a fluorescent calcium indicator allows for real-time monitoring of receptor activity in a live-cell format. This protocol can be adapted for screening large compound libraries in drug discovery campaigns.
Information regarding 4-Phenyloxan-4-ol as a potential enzyme inhibitor is not available in the reviewed scientific literature.
Extensive searches for "4-Phenyloxan-4-ol" and its alias "4-phenyl-tetrahydropyran-4-ol" did not yield any specific studies identifying this compound as a potential inhibitor of any particular enzyme. Consequently, the detailed Application Notes and Protocols requested by the user cannot be generated due to the absence of foundational scientific data on its bioactivity.
The performed search did not uncover any publications detailing the synthesis, biological evaluation, or mechanism of action of this compound in the context of enzyme inhibition. While the search results did contain information on a variety of other phenolic and heterocyclic compounds with demonstrated enzyme inhibitory activities, such as derivatives of isoxazole, quinazoline, and other phenolic lipids, these findings are not directly applicable to this compound. Structure-activity relationships in enzyme inhibition are highly specific, and it is not scientifically valid to extrapolate the activity of related but distinct molecules to the compound without direct experimental evidence.
The core requirements of the user's request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways and workflows related to this compound's inhibition of a specific enzyme—cannot be fulfilled as no such data appears to be publicly available.
Researchers, scientists, and drug development professionals interested in the potential of this compound as an enzyme inhibitor would need to conduct initial screening and discovery research to identify any potential enzymatic targets. Such research would involve:
-
Synthesis and Characterization: Chemical synthesis of this compound and confirmation of its structure and purity.
-
High-Throughput Screening (HTS): Screening the compound against a broad panel of enzymes to identify potential "hits."
-
Hit-to-Lead Optimization: If any inhibitory activity is observed, further studies would be required to confirm and characterize this activity, including determining the IC50, mechanism of inhibition, and selectivity.
Without these foundational studies, it is not possible to provide the detailed application notes and protocols as requested.
Application Notes and Protocols for the Derivatization of 4-Phenyloxan-4-ol for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the relationship between the chemical structure of a compound and its biological activity. The systematic modification of a lead compound allows researchers to identify key pharmacophoric features, optimize potency and selectivity, and improve pharmacokinetic properties. 4-Phenyloxan-4-ol is a versatile scaffold possessing a tertiary alcohol, a phenyl group, and an oxane ring, making it an attractive starting point for the development of novel therapeutic agents. This application note provides detailed protocols for the derivatization of the hydroxyl group of this compound to generate a library of ether and ester analogs for SAR studies. The methodologies described herein are robust and can be adapted for a wide range of substrates.
Derivatization Strategies for SAR Library Synthesis
To explore the chemical space around the 4-hydroxyl group of this compound, two primary classes of derivatives, ethers and esters, will be synthesized. These modifications will allow for the investigation of the effects of varying steric bulk, electronics, and hydrogen bonding potential on biological activity.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound Derivatives
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide. Due to the tertiary nature of the alcohol in this compound, it is crucial to first convert it to the corresponding alkoxide, which then acts as a nucleophile to attack a primary alkyl halide. Using a tertiary alkyl halide would lead to elimination reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the alcohol in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Table 1: Representative Williamson Ether Synthesis of this compound Derivatives
| Entry | Alkyl Halide (R-X) | Product (R) | Reaction Time (h) | Yield (%) |
| 1 | Iodomethane | Methyl | 12 | 85 |
| 2 | Iodoethane | Ethyl | 16 | 82 |
| 3 | Benzyl bromide | Benzyl | 18 | 78 |
Protocol 2: Mitsunobu Reaction for the Esterification of this compound
The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[1][2][3] This reaction is particularly useful for sterically hindered alcohols.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equiv) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove; a non-polar eluent system is often effective.
Table 2: Representative Mitsunobu Esterification of this compound
| Entry | Carboxylic Acid (R-COOH) | Product (R-CO) | Reaction Time (h) | Yield (%) |
| 1 | Acetic acid | Acetyl | 12 | 75 |
| 2 | Benzoic acid | Benzoyl | 16 | 80 |
| 3 | 4-Chlorobenzoic acid | 4-Chlorobenzoyl | 18 | 77 |
Protocol 3: Fischer Esterification of this compound
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the ester product, the alcohol can be used in excess, or water can be removed as it is formed. For derivatization of this compound, using an excess of a simple carboxylic acid is a practical approach.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv) and the carboxylic acid (5.0 equiv).
-
If desired, add toluene as a solvent to facilitate azeotropic removal of water using a Dean-Stark apparatus.
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Fischer Esterification of this compound
| Entry | Carboxylic Acid (R-COOH) | Product (R-CO) | Reaction Time (h) | Yield (%) |
| 1 | Acetic acid | Acetyl | 6 | 65 |
| 2 | Propionic acid | Propionyl | 8 | 68 |
| 3 | Butyric acid | Butyryl | 8 | 62 |
Data Presentation and SAR Analysis
The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. Subsequently, the compounds should be evaluated in relevant biological assays to determine their activity. Based on the literature for structurally related compounds, potential biological activities to investigate include anticonvulsant and analgesic effects.
Caption: Experimental workflow for SAR studies.
The following table presents hypothetical biological data for a series of this compound derivatives to illustrate a potential SAR. The activity is represented as the half-maximal effective concentration (EC₅₀) in a hypothetical anticonvulsant assay.
Table 4: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R Group (Modification) | Derivative Type | Anticonvulsant Activity (EC₅₀, µM) |
| 1 | H (Parent Compound) | Alcohol | > 100 |
| 2a | Methyl | Ether | 55.2 |
| 2b | Ethyl | Ether | 42.8 |
| 2c | Benzyl | Ether | 15.1 |
| 3a | Acetyl | Ester | 25.6 |
| 3b | Benzoyl | Ester | 8.9 |
| 3c | 4-Chlorobenzoyl | Ester | 5.3 |
Preliminary SAR Observations:
-
Derivatization of the tertiary alcohol at the 4-position generally leads to an increase in anticonvulsant activity.
-
Ester derivatives appear to be more potent than ether derivatives.
-
Increasing the size and lipophilicity of the R group in both ether and ester series tends to improve activity (e.g., Benzyl ether > Ethyl ether > Methyl ether; Benzoyl ester > Acetyl ester).
-
The introduction of an electron-withdrawing group on the benzoyl ring (4-Chlorobenzoyl) further enhances potency, suggesting a potential role for electronic interactions with the biological target.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of this compound derivatives. The Williamson ether synthesis, Mitsunobu reaction, and Fischer esterification are all effective methods for modifying the tertiary hydroxyl group. The resulting library of compounds can be used to conduct thorough SAR studies, leading to the identification of key structural features that govern biological activity and paving the way for the design of more potent and selective drug candidates.
References
- 1. A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 4-Phenyloxan-4-ol in Animal Models
Introduction
4-Phenyloxan-4-ol is a novel heterocyclic compound with a phenyloxanol core. While the specific biological activities of this molecule are yet to be fully elucidated, its structural features suggest potential interactions with various biological targets. These application notes provide a comprehensive framework for the initial preclinical evaluation of this compound in animal models, focusing on establishing its pharmacokinetic profile, assessing its safety, and exploring its potential therapeutic efficacy in relevant disease models. The following protocols are designed for researchers in drug discovery and development and should be adapted based on emerging in vitro and in vivo data.
I. Preliminary Assessment and General Considerations
Prior to in vivo testing, a thorough in vitro characterization of this compound should be conducted to determine its physicochemical properties, metabolic stability, and potential off-target effects.
1.1. Animal Species Selection: The choice of animal model is critical for the relevance of preclinical data.[1] Rodents, such as mice and rats, are commonly used for initial pharmacokinetic and toxicological screening due to their well-characterized physiology, availability, and established experimental techniques.[2][3] Specific strains may be chosen based on the therapeutic area of interest. For instance, C57BL/6 or BALB/c mice are frequently used in various research fields.[4] Non-rodent species, such as beagle dogs or non-human primates, may be considered for later-stage toxicology studies to gather data more predictive of human responses.[3][5]
1.2. Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
II. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[2][3] This information is crucial for dose selection and interpretation of efficacy and toxicology data.
2.1. Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in mice.
-
Animals: Male or female CD-1 or C57BL/6 mice (8-10 weeks old), 4 animals per time point per route.[4]
-
Dosing:
-
IV administration: 1-5 mg/kg (dissolved in a suitable vehicle, e.g., 5% DMSO, 40% PEG300, 55% saline).
-
PO administration: 10-50 mg/kg (formulated as a solution or suspension in a vehicle like 0.5% methylcellulose).
-
-
Sample Collection: Blood samples (approximately 50-100 µL) are collected via tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[4]
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 20 |
| Cmax (ng/mL) | Calculated | Measured |
| Tmax (h) | N/A | Measured |
| AUC(0-t) (ngh/mL) | Calculated | Calculated |
| AUC(0-inf) (ngh/mL) | Calculated | Calculated |
| t1/2 (h) | Calculated | Calculated |
| CL (mL/h/kg) | Calculated | N/A |
| Vdss (L/kg) | Calculated | N/A |
| F (%) | N/A | Calculated |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
III. Toxicology Studies
Acute toxicology studies are necessary to determine the potential adverse effects of this compound and to establish a safe dose range for subsequent efficacy studies.[6][7]
3.1. Experimental Protocol: Acute Oral Toxicity in Rats (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity of this compound in rats.
-
Animals: Female Wistar or Sprague-Dawley rats (8-12 weeks old).
-
Methodology: Following OECD Guideline 425. A single animal is dosed at a time. The initial dose can be selected based on in vitro cytotoxicity data. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until the criteria for stopping the test are met.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[6] Body weight is recorded weekly. At the end of the study, a gross necropsy is performed.
-
Data Presentation: The LD50 (median lethal dose) is estimated from the results.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| e.g., 300 | 1 | 0/1 | e.g., No abnormalities observed | e.g., No gross lesions |
| e.g., 1000 | 1 | 0/1 | e.g., Piloerection, lethargy | e.g., No gross lesions |
| e.g., 2000 | 1 | 1/1 | e.g., Severe lethargy, ataxia | e.g., Gastric irritation |
IV. Efficacy Studies (Hypothetical Therapeutic Area: Neuroinflammation)
Based on the presence of a phenyloxanol core, which can be found in compounds with central nervous system (CNS) activity, a hypothetical application in a neuroinflammation model is presented.
4.1. Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Objective: To evaluate the anti-neuroinflammatory effects of this compound in a mouse model of acute neuroinflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle control (intraperitoneal, i.p.) + Saline (i.p.)
-
Vehicle control (i.p.) + LPS (e.g., 1 mg/kg, i.p.)
-
This compound (e.g., 10 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)
-
This compound (e.g., 30 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)
-
-
Procedure: Mice are pre-treated with this compound or vehicle 1 hour before the LPS challenge. 24 hours after LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus and cortex) is collected for analysis.
-
Endpoints:
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates (measured by ELISA or multiplex assay).
-
Microglial activation (evaluated by immunohistochemistry for Iba1).
-
Gene expression of inflammatory markers (by RT-qPCR).
-
Data Presentation: Effect on Pro-inflammatory Cytokines
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 mg/kg + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 mg/kg + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
V. Visualizations
Hypothetical Signaling Pathway for Anti-Neuroinflammatory Action
Caption: Hypothetical inhibition of the TLR4-NF-kB signaling pathway by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the in vivo evaluation of this compound.
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. biotechfarm.co.il [biotechfarm.co.il]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicalpub.com [clinicalpub.com]
Application Note: Formulation of 4-Phenyloxan-4-ol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide and detailed protocols for the systematic development of a suitable formulation for 4-Phenyloxan-4-ol, a compound with predicted poor aqueous solubility, to ensure adequate bioavailability for in vivo preclinical studies.
Introduction
This compound (PubChem CID: 2741305) is a heterocyclic compound with potential applications in various research fields.[1] A critical challenge in the preclinical evaluation of new chemical entities (NCEs) is achieving sufficient systemic exposure in animal models to assess their pharmacodynamic and toxicological profiles. Many NCEs, particularly those emerging from high-throughput screening, are poorly soluble in water, which can lead to low and erratic oral bioavailability.[2][3]
Based on its chemical structure and computed properties, this compound is anticipated to have limited aqueous solubility, posing a significant hurdle for in vivo administration. This application note outlines a structured approach to characterize the physicochemical properties of this compound and develop a stable and effective formulation for both oral and parenteral routes. The strategies discussed include the use of co-solvents, surfactants, cyclodextrins, and self-emulsifying drug delivery systems (SEDDS).
Physicochemical Characterization of this compound
A thorough understanding of the compound's physicochemical properties is the foundation for a rational formulation design.
Key Physicochemical Data
The known and computed properties of this compound are summarized below. Experimental determination of solubility is a mandatory first step in any formulation development program.
| Property | Value / Data | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 (Computed) | 1.2 | PubChem[1] |
| Aqueous Solubility | To be determined experimentally | - |
| Solubility in Organic Solvents | To be determined experimentally | - |
| pKa | To be determined experimentally | - |
Protocol: Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.
Materials:
-
This compound
-
Water (HPLC-grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl (pH ~1.2)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Tween® 80
-
Solutol® HS 15
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vials, shaker, centrifuge, HPLC system
Methodology:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent vehicle.
-
Seal the vials and place them on a rotating shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
Formulation Development Workflow
The selection of a suitable formulation strategy is a stepwise process that begins with simple solutions and progresses to more complex systems if required. The following workflow provides a logical path for formulation development.
Caption: Formulation development workflow for this compound.
Formulation Strategies and Protocols
Based on the physicochemical properties, several formulation strategies can be employed.
Strategy 1: Co-solvent Systems
This is often the simplest approach for increasing the solubility of hydrophobic compounds for both oral and parenteral administration. Co-solvents work by reducing the polarity of the aqueous vehicle.
Commonly Used Co-solvents:
| Co-solvent | Route | Typical Concentration Range (%) | Notes |
| Propylene Glycol (PG) | Oral, IV | 10 - 60 | Can cause hemolysis at high concentrations (IV). |
| PEG 400 | Oral, IV | 10 - 80 | Generally well-tolerated. |
| Ethanol | Oral, IV | 5 - 20 | Use with caution due to potential pharmacological effects. |
| N-methyl-2-pyrrolidone (NMP) | IV, IM, SC | < 50 | High solubilizing capacity but requires toxicity assessment.[4] |
Protocol: Co-solvent Formulation Preparation
-
Prepare a stock solution of this compound in the chosen primary co-solvent (e.g., PEG 400) at a high concentration.
-
In a separate vehicle, prepare the aqueous phase (e.g., saline or water for injection).
-
Slowly add the aqueous phase to the co-solvent stock solution while vortexing or stirring continuously.
-
Observe for any signs of precipitation. If the drug precipitates, the formulation is not suitable at that concentration/ratio.
-
Perform a dilution series to determine the maximum tolerable aqueous content while maintaining drug solubility.
-
The final formulation should be clear and free of visible particles. Assess for short-term stability before use.
Strategy 2: Surfactant-Based Micellar Solutions
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic drugs like this compound can be encapsulated within the hydrophobic core of these micelles, significantly increasing their apparent solubility.[2]
Commonly Used Surfactants:
| Surfactant | Route | Typical Concentration Range (%) | Notes |
| Polysorbate 80 (Tween® 80) | Oral, IV | 1 - 20 | Widely used, can be associated with hypersensitivity reactions.[5] |
| Solutol® HS 15 | Oral, IV | 1 - 20 | Polyethylene glycol stearate with good solubilization capacity.[2] |
| Kolliphor® EL (Cremophor EL) | Oral, IV | 1 - 15 | Polyoxyethylated castor oil; known for hypersensitivity reactions.[4] |
Protocol: Micellar Solution Preparation
-
Weigh the required amount of surfactant and dissolve it in the aqueous vehicle (e.g., water or PBS).
-
Weigh the required amount of this compound.
-
Slowly add the drug powder to the surfactant solution while stirring or sonicating.
-
Gentle heating (e.g., to 40°C) may be used to facilitate dissolution, but the solution must remain stable upon cooling to room temperature.
-
Continue stirring until a clear solution is obtained.
-
Filter the final solution through a 0.22 µm filter if intended for parenteral administration.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[6]
Protocol: Cyclodextrin Formulation Preparation
-
Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in the aqueous vehicle. Concentrations typically range from 10% to 40% (w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir for an extended period (e.g., 24 hours) to facilitate complex formation. Sonication can also be used to accelerate the process.
-
After equilibration, centrifuge or filter the solution to remove any undissolved drug.
-
Quantify the drug concentration in the supernatant/filtrate via HPLC to determine the solubility enhancement.
Strategy 4: Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7] This presents the drug in a solubilized state with a large interfacial area for absorption.
Example SEDDS Components:
| Component | Example Excipients | Function |
| Oil Phase | Capmul® MCM, Labrafil® M 1944 CS, Corn Oil | Solubilizes the drug |
| Surfactant | Kolliphor® EL, Tween® 80, Labrasol® | Promotes emulsification |
| Co-solvent / Co-surfactant | Transcutol® HP, PEG 400, Propylene Glycol | Improves drug solubility in the lipid base and assists emulsification |
Protocol: SEDDS Formulation Development
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most effective excipients.
-
Ternary Phase Diagram Construction: Select the best excipients and prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
Emulsification Study: For each formulation, add a small aliquot (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring. Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear/translucent for microemulsion, milky for macroemulsion).
-
Characterization: Select promising formulations and characterize them for globule size, zeta potential, and stability upon dilution.
-
Drug Loading: Incorporate this compound into the optimized blank SEDDS formulation and confirm its stability. The final formulation can be filled into hard or soft gelatin capsules for oral dosing.
Visualization of Solubilization Mechanisms
The following diagram illustrates the primary mechanisms by which the discussed excipients enhance the aqueous solubility of a poorly soluble drug like this compound.
Caption: Conceptual diagrams of key solubilization strategies.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a formulation that ensures adequate systemic exposure. Due to its presumed low aqueous solubility, a systematic formulation development approach is essential. Researchers should begin with a thorough physicochemical characterization, followed by a tiered screening of formulations, starting with simple co-solvent systems and progressing to more complex approaches like micellar solutions, cyclodextrin complexes, or SEDDS if necessary. The protocols and strategies outlined in this document provide a robust framework for developing a scientifically sound and effective formulation for preclinical studies.
References
- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Purification of 4-Phenyloxan-4-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Phenyloxan-4-ol enantiomers. The techniques described herein—Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Crystallization—represent common and effective strategies for the separation of chiral molecules. The provided protocols are intended as starting points for method development and may require further optimization for this specific compound.
Introduction to Chiral Purification
The separation of enantiomers is a critical step in the development of chiral drugs, as individual enantiomers of a racemic mixture often exhibit different pharmacological and toxicological profiles. This compound, a tertiary alcohol containing a chiral center, requires specialized purification techniques to isolate its individual (R) and (S) enantiomers. This document outlines three primary methods for achieving this separation.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Application Notes
Developing a successful chiral HPLC method is often an empirical process. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including tertiary alcohols.
Key Considerations for Method Development:
-
Column Screening: It is highly recommended to screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) to identify the most promising candidate for separation.
-
Mobile Phase Selection: A screening of different mobile phase systems, typically consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is necessary. The ratio of these components significantly impacts retention and resolution.
-
Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape and resolution. For a neutral compound like this compound, these may not be necessary but can be explored.
-
Temperature and Flow Rate: These parameters can be optimized to fine-tune the separation. Lower flow rates and temperatures often lead to better resolution but longer run times.
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral HPLC method for the analytical separation of this compound enantiomers. For preparative scale, the method will need to be scaled up accordingly.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral columns (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series)
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol)
-
Racemic this compound standard
-
Analytical balance and volumetric flasks
2. Standard Preparation:
-
Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Isocratic Elution | 90:10 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Method Development and Optimization:
-
Initial Screening: Inject the standard solution onto the selected column with the starting conditions.
-
Mobile Phase Optimization: If separation is not achieved, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20). If resolution is still poor, switch the alcohol modifier to ethanol.
-
Column Screening: If the initial column does not provide adequate separation, screen other polysaccharide-based chiral columns.
-
Parameter Refinement: Once partial separation is observed, optimize the flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 15-40 °C) to improve resolution and peak shape.
5. Data Analysis:
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Calculate the selectivity factor (α) and the capacity factors (k').
Visualization of Experimental Workflow
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For alcohols, this often involves an acylation reaction.
Application Notes
The success of an enzymatic resolution depends on finding an enzyme that exhibits high enantioselectivity (E-value) for the substrate. Lipases are commonly employed for the resolution of alcohols due to their broad substrate tolerance and commercial availability. The choice of acyl donor and solvent also plays a critical role in the reaction's efficiency and selectivity. Since this compound is a tertiary alcohol, the reaction may be slower due to steric hindrance, and more forcing conditions or specialized lipases might be required.
Key Considerations:
-
Enzyme Screening: A panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) should be screened to identify the most effective biocatalyst.
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors like isopropenyl acetate or acid anhydrides can also be tested.
-
Solvent: The reaction is typically performed in a non-polar organic solvent such as hexane, heptane, or methyl tert-butyl ether (MTBE) to maintain enzyme activity.
-
Reaction Monitoring: The progress of the reaction should be monitored over time by analyzing the enantiomeric excess (ee) of both the remaining alcohol and the formed ester using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to obtain high ee for both components.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of racemic this compound.
1. Materials and Equipment:
-
Racemic this compound
-
Various lipases (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., MTBE)
-
Reaction vessel with magnetic stirring and temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC system for analysis
2. General Reaction Procedure:
-
To a solution of racemic this compound (1.0 mmol) in anhydrous MTBE (10 mL), add the lipase (e.g., 50 mg of Novozym® 435).
-
Add vinyl acetate (2.0 mmol).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours), filtering the enzyme, and analyzing the enantiomeric excess of the substrate and product by chiral HPLC/GC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure using a rotary evaporator.
3. Product Separation:
-
The resulting mixture of the unreacted alcohol and the formed ester can be separated by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
4. Data Presentation:
| Enzyme Screened | Acyl Donor | Solvent | Temperature (°C) | Time (h) for ~50% Conv. | ee (Alcohol) (%) | ee (Ester) (%) | E-value |
| Novozym® 435 | Vinyl Acetate | MTBE | 30 | [Experimental Data] | [Data] | [Data] | [Data] |
| Lipase from P. cepacia | Vinyl Acetate | MTBE | 30 | [Experimental Data] | [Data] | [Data] | [Data] |
| Lipase from A. niger | Vinyl Acetate | MTBE | 30 | [Experimental Data] | [Data] | [Data] | [Data] |
*Note: This table should be populated with experimental data obtained from the screening process.
Visualization of Experimental Workflow
Section 3: Diastereomeric Crystallization
Diastereomeric crystallization is a classical method for resolving enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.
Application Notes
This method is particularly suitable for compounds that can form salts, such as acids and bases. For a neutral alcohol like this compound, this technique would require derivatization to introduce an acidic or basic handle, for example, by esterification with a dicarboxylic acid anhydride (like phthalic anhydride) to form a half-ester. The resulting carboxylic acid can then be resolved with a chiral base.
Key Considerations:
-
Derivatization: The alcohol must first be converted into a derivative that can form a salt with a chiral resolving agent.
-
Choice of Resolving Agent: A variety of chiral resolving agents are commercially available. For an acidic derivative, common chiral bases include brucine, strychnine, ephedrine, and various chiral amines. Screening different resolving agents is essential.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. The diastereomeric salts should have significantly different solubilities in the chosen solvent to allow for fractional crystallization. A screening of various solvents and solvent mixtures is necessary.
-
Crystallization Conditions: Temperature, cooling rate, and agitation can all influence the efficiency of the crystallization and the purity of the resulting diastereomer.
Experimental Protocol: Resolution via Diastereomeric Crystallization
This protocol outlines the steps for the resolution of this compound via derivatization and diastereomeric salt formation.
1. Materials and Equipment:
-
Racemic this compound
-
Phthalic anhydride (or other suitable anhydride)
-
Pyridine
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine)
-
Various solvents for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Reaction and crystallization glassware
-
Filtration apparatus
-
Polarimeter for measuring optical rotation
2. Synthesis of the Phthalate Half-Ester:
-
In a round-bottom flask, dissolve racemic this compound (1.0 mmol) and phthalic anhydride (1.1 mmol) in pyridine (5 mL).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude phthalate half-ester. Purify by column chromatography if necessary.
3. Formation and Crystallization of Diastereomeric Salts:
-
Dissolve the racemic phthalate half-ester in a minimal amount of a hot solvent (e.g., ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.
-
Add the solution of the resolving agent to the solution of the half-ester.
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
4. Liberation of the Enantiopure Alcohol:
-
Treat the isolated diastereomeric salt with an aqueous acid (e.g., 1 M HCl) to protonate the resolving agent and liberate the chiral half-ester.
-
Extract the half-ester with an organic solvent.
-
Hydrolyze the ester linkage (e.g., with aqueous NaOH followed by acidification) to yield the enantioenriched this compound.
-
Extract the final product and purify as needed.
5. Data Presentation:
| Resolving Agent | Crystallization Solvent | Diastereomer Yield (%) | Optical Purity of Liberated Alcohol (ee%) |
| (R)-(+)-α-Methylbenzylamine | Ethanol | [Experimental Data] | [Data] |
| (-)-Brucine | Acetone | [Experimental Data] | [Data] |
| (+)-Ephedrine | Methanol | [Experimental Data] | [Data] |
*Note: This table should be populated with experimental data from the screening process.
Visualization of Logical Relationships
Conclusion
The purification of this compound enantiomers can be approached using several well-established techniques. Chiral HPLC offers a direct and often rapid method for both analytical and preparative scale separations. Enzymatic kinetic resolution provides an elegant and highly selective biocatalytic route, particularly when high enantiomeric excess is required. Diastereomeric crystallization, a classical and scalable method, is also a viable option following appropriate derivatization. The choice of the most suitable technique will depend on the specific requirements of the research or development project, including the desired scale of purification, required enantiomeric purity, and available resources. The protocols and guidelines presented in this document are intended to serve as a comprehensive starting point for the successful resolution of this compound enantiomers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyloxan-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Phenyloxan-4-ol synthesis. The primary synthetic route discussed is the Grignard reaction between phenylmagnesium bromide and oxan-4-one (also known as tetrahydropyran-4-one).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the carbonyl group of oxan-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Q2: Why is my yield of this compound consistently low?
Low yields in this Grignard synthesis can be attributed to several factors:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, such as water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction with oxan-4-one.[1]
-
Impure or Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent may have a passivating oxide layer on their surface, preventing the reaction with bromobenzene.[3]
-
Side Reactions: The most common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted bromobenzene.[4][5]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Losses during Workup and Purification: The product can be lost during the extraction and purification steps.
Q3: How can I minimize the formation of the biphenyl byproduct?
The formation of biphenyl is favored at higher temperatures and higher concentrations of bromobenzene.[5] To minimize this side reaction, it is recommended to:
-
Add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.
-
Ensure a slight excess of magnesium to promote the formation of the Grignard reagent over the coupling reaction.
Q4: What is the best way to purify the crude this compound?
Recrystallization is a common and effective method for purifying the final product.[5] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization of similar compounds include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether).[6] Column chromatography can also be employed for purification if recrystallization is not effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate (no cloudiness or exotherm). | - Wet glassware or solvent.- Inactive magnesium turnings (oxide layer). | - Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.- Use anhydrous solvents (e.g., diethyl ether, THF).- Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]- Gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[5] |
| Low yield of this compound. | - Incomplete formation of the Grignard reagent.- Presence of moisture.- Significant formation of biphenyl byproduct.- Incomplete reaction with oxan-4-one.- Losses during workup. | - Ensure the Grignard reagent has formed completely (most of the magnesium should be consumed).- Maintain strictly anhydrous conditions throughout the reaction.- Control the rate of addition of bromobenzene and the reaction temperature.- Allow sufficient reaction time for the Grignard reagent to react with the ketone.- Perform the aqueous workup carefully, ensuring proper phase separation and thorough extraction of the aqueous layer. |
| The reaction mixture turns dark brown or black. | - Overheating during Grignard formation, leading to decomposition.- Impurities in the magnesium or bromobenzene. | - Maintain a gentle reflux during the formation of the Grignard reagent.- Use high-purity starting materials. |
| Difficulty in isolating the product after workup (emulsion formation). | - Formation of magnesium salts that can lead to emulsions. | - Add a saturated aqueous solution of ammonium chloride during the workup to help break up the emulsion.- If an emulsion persists, filter the mixture through a pad of Celite. |
| The purified product is an oil instead of a solid. | - Presence of impurities, particularly the biphenyl byproduct, which can lower the melting point.- Insufficient removal of the recrystallization solvent. | - Repeat the recrystallization process, potentially with a different solvent system.- Consider purification by column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oxan-4-one (Tetrahydropyran-4-one)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Formation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine. The purple color of the iodine will disappear upon reaction initiation.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Oxan-4-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve oxan-4-one (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the oxan-4-one solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). The product should be soluble in the hot solvent mixture and insoluble in the cold.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Biphenyl Byproduct (%) |
| 0 | 2 | 75 | 5 |
| Room Temperature (~25) | 2 | 85 | 10 |
| Reflux (~35 in Ether) | 2 | 80 | 15 |
Note: This data is illustrative and the optimal temperature should be determined experimentally.
Table 2: Effect of Solvent on Yield (Hypothetical Data)
| Solvent | Reaction Time (h) | Temperature (°C) | Yield of this compound (%) |
| Diethyl Ether | 2 | Reflux | 82 |
| Tetrahydrofuran (THF) | 2 | Reflux | 88 |
| 1,4-Dioxane | 2 | 50 | 75 |
Note: This data is illustrative. THF is often a good solvent for Grignard reactions as it can solvate the Grignard reagent effectively.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 4-Phenyloxan-4-ol in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Phenyloxan-4-ol in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited solubility of this compound in aqueous solutions stems from its chemical structure. The molecule contains a phenyl group and an oxane ring, which are predominantly non-polar and hydrophobic. These bulky, non-polar regions of the molecule have weak interactions with polar water molecules, leading to low solubility in aqueous buffers. The presence of a hydroxyl (-OH) group provides some capacity for hydrogen bonding, but the large hydrophobic surface area dominates its solubility characteristics.
Q2: I am observing a precipitate after adding my this compound stock solution to my aqueous experimental buffer. What are the likely causes?
A2: Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue for hydrophobic compounds. The primary causes include:
-
Exceeding the Aqueous Solubility Limit: The final concentration of this compound in your buffer likely surpasses its intrinsic aqueous solubility.
-
Insufficiently Solubilized Stock Solution: The initial stock solution, typically in an organic solvent like DMSO, may not be fully dissolved, leading to the precipitation of undissolved particles upon dilution.
-
pH of the Buffer: As a phenolic compound, the solubility of this compound can be influenced by the pH of the aqueous medium. A change in pH upon dilution can decrease its solubility.
-
Temperature Effects: A decrease in temperature upon transferring the compound from a stock solution at room temperature to a colder buffer can reduce its solubility.
-
Interactions with Buffer Components: Components of the buffer, such as salts, could potentially interact with this compound, leading to the formation of less soluble complexes.
Q3: What is the recommended approach for preparing a working solution of this compound in an aqueous buffer?
A3: The most common and effective method is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock solution into the desired aqueous buffer. This approach is detailed in the experimental protocols section.
Q4: Which organic solvents are recommended for preparing a stock solution of this compound?
A4: Commonly used water-miscible organic solvents for creating stock solutions of hydrophobic compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
The choice of solvent will depend on the specific requirements of your experiment, including potential toxicity to the biological system being studied.
Q5: How can I improve the solubility of this compound in my aqueous buffer if precipitation persists?
A5: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous buffer can increase the solubility of the compound.
-
pH Adjustment: For phenolic compounds, increasing the pH of the buffer can deprotonate the hydroxyl group, forming a more soluble phenolate salt.
-
Solubilizing Agents: The use of excipients like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
-
Particle Size Reduction: For preparing suspensions, techniques like sonication can help in creating a finer, more stable dispersion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the initial organic solvent. | Saturation limit reached in the chosen solvent. | - Increase the volume of the organic solvent. - Gently warm the solution. - Try a different organic solvent with higher solubilizing power (e.g., switch from ethanol to DMSO). |
| Precipitation occurs immediately upon dilution into the aqueous buffer. | The final concentration is too high for the aqueous environment. The rate of addition is too fast. | - Decrease the final concentration of this compound. - Add the stock solution dropwise to the buffer while vortexing vigorously. - Prepare an intermediate dilution in a mixture of organic solvent and buffer before the final dilution. |
| The solution is cloudy or contains visible particles after dilution. | Micro-precipitation has occurred. | - Sonicate the final solution to break up aggregates. - Filter the solution through a sterile syringe filter (0.22 µm or 0.45 µm) to remove undissolved particles. Note that this will lower the effective concentration. |
| The compound precipitates out of the buffer over time (e.g., during incubation). | The solution is supersaturated and thermodynamically unstable. Temperature changes during the experiment. | - Lower the final working concentration. - Include a low percentage of a co-solvent (e.g., 0.5% DMSO) in the final buffer, if compatible with the assay. - Ensure the temperature remains constant throughout the experiment. |
Quantitative Data Summary
The following tables provide hypothetical yet representative solubility data for this compound to illustrate the effects of different solvents and conditions. Actual experimental values should be determined empirically.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | > 50 |
| Ethanol | ~ 25 |
| Methanol | ~ 20 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Acetone | ~ 30 |
Table 2: Estimated Aqueous Solubility of this compound in Different Buffers
| Aqueous Buffer (pH 7.4) | Estimated Solubility (µg/mL) |
| Deionized Water | < 10 |
| Phosphate-Buffered Saline (PBS) | < 15 |
| Tris-Buffered Saline (TBS) | < 15 |
Table 3: Effect of Co-solvent (DMSO) on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
| % DMSO in PBS (v/v) | Estimated Apparent Solubility (µg/mL) |
| 0 | < 15 |
| 0.5 | ~ 50 |
| 1.0 | ~ 120 |
| 2.0 | ~ 250 |
| 5.0 | > 500 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solution in Aqueous Buffer
This protocol describes the standard method for preparing a working solution of a hydrophobic compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade organic solvent (e.g., DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of this compound powder into a sterile vial. b. Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). c. Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles.
-
Dilute the Stock Solution into the Aqueous Buffer: a. Pipette the desired volume of the sterile aqueous buffer into a new sterile tube. b. While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration. c. Continue to vortex for an additional minute to ensure thorough mixing.
-
Final Preparation: a. Observe the final solution for any signs of precipitation or cloudiness. b. If necessary, filter the solution through a sterile 0.22 µm syringe filter to remove any micro-precipitates. c. It is recommended to use the freshly prepared solution for your experiments.
Protocol 2: Enhancing Solubility using Cyclodextrins
This protocol outlines the use of cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a Cyclodextrin Solution: a. Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to be effective for solubilizing hydrophobic compounds (e.g., 10-40% w/v). b. Stir the solution until the HP-β-CD is completely dissolved.
-
Form the Inclusion Complex: a. Add the this compound powder directly to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for an extended period (e.g., 12-24 hours) to allow for the formation of the inclusion complex. c. Alternatively, a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) can be added to the cyclodextrin solution, followed by stirring and evaporation of the organic solvent.
-
Final Preparation: a. After the incubation period, centrifuge or filter the solution to remove any undissolved compound. b. The clear supernatant contains the solubilized this compound-cyclodextrin complex and is ready for use.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Logical relationship of solubility issues and strategies for this compound.
minimizing by-product formation in 4-Phenyloxan-4-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyloxan-4-ol. Our focus is on minimizing by-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (typically phenylmagnesium bromide) to tetrahydropyran-4-one. The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.
Q2: Why are anhydrous conditions so critical for this synthesis?
Grignard reagents are potent bases and will react with any acidic protons present in the reaction mixture.[1][2] Water is a common protic contaminant that will rapidly quench the Grignard reagent by converting it to benzene, rendering it inactive for the desired reaction with tetrahydropyran-4-one. This will significantly lower the yield of this compound. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure.
Q3: What are the most common by-products in the synthesis of this compound?
The primary by-products of concern are:
-
Biphenyl: Formed from a Wurtz-type coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene.[2][3] This is often favored by higher temperatures and concentrated reaction mixtures.[3]
-
Benzene: Generated from the reaction of the Grignard reagent with adventitious water or other protic impurities.
-
Unreacted Tetrahydropyran-4-one: This can result from an incomplete reaction due to insufficient Grignard reagent, poor reagent quality, or non-optimal reaction conditions.
-
Magnesium Salts: These are inorganic by-products formed during the reaction and subsequent workup.
Q4: How can I minimize the formation of the biphenyl by-product?
To minimize biphenyl formation, it is recommended to:
-
Control the rate of addition: Add the bromobenzene solution dropwise to the magnesium turnings during the Grignard reagent formation to maintain a gentle reflux and avoid localized high concentrations of the halide.[3]
-
Maintain a moderate reaction temperature: Avoid excessive heating during the formation of the Grignard reagent and its subsequent reaction with the ketone.[3]
Q5: What is the purpose of the iodine crystal in the preparation of the Grignard reagent?
Magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction with bromobenzene. A small crystal of iodine is often added to activate the magnesium surface. The iodine etches the oxide layer, exposing fresh magnesium to initiate the reaction. The disappearance of the characteristic purple or brown color of iodine is an indication that the Grignard reagent formation has begun.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Grignard reagent due to moisture contamination.2. Poor quality of magnesium or bromobenzene.3. Incomplete reaction. | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings and distilled bromobenzene.3. Increase the reaction time or consider a slight excess of the Grignard reagent. |
| Significant Amount of Biphenyl By-product | 1. High concentration of bromobenzene during Grignard formation.2. Reaction temperature is too high. | 1. Add the bromobenzene solution slowly and dropwise to the magnesium.2. Maintain a gentle reflux and avoid overheating the reaction mixture. |
| Presence of Unreacted Tetrahydropyran-4-one | 1. Insufficient Grignard reagent.2. Grignard reagent was partially quenched. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.2. Re-verify the anhydrous conditions of the reaction setup. |
| Formation of a Significant Amount of Benzene | Presence of protic impurities (e.g., water). | Rigorously dry all glassware and use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Tetrahydropyran-4-one:
-
In a separate flame-dried flask, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous diethyl ether.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution (1.1 equivalents) to the stirred ketone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and By-product Formation (Illustrative Data)
| Entry | Condition | Yield of this compound (%) | Biphenyl (%) | Unreacted Ketone (%) |
| 1 | Standard Protocol | 85 | 5 | 8 |
| 2 | Rapid addition of Bromobenzene | 70 | 15 | 12 |
| 3 | Non-anhydrous Solvent | 20 | 3 | 75 |
| 4 | 1.0 eq. Grignard Reagent | 75 | 5 | 18 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Formation of major by-products in the synthesis.
References
stabilizing 4-Phenyloxan-4-ol for long-term storage
Welcome to the Technical Support Center for 4-Phenyloxan-4-ol. This resource is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the storage and handling of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the storage and use of this compound.
Issue 1: Observed Degradation of this compound in Solution
-
Symptom: A decrease in the expected concentration of this compound over time, appearance of new peaks in analytical chromatograms (HPLC, GC-MS), or a change in the physical properties of the solution (e.g., color, pH).
-
Possible Cause 1: Acid-Catalyzed Dehydration. this compound is a tertiary alcohol and can be susceptible to acid-catalyzed dehydration, especially in protic solvents or in the presence of acidic impurities. This reaction leads to the formation of an alkene.
-
Solution:
-
Ensure all solvents are neutral and free of acidic contaminants.
-
Use aprotic solvents for long-term storage of solutions if compatible with your experimental design.
-
If an acidic environment is necessary for your experiment, prepare fresh solutions immediately before use.
-
-
-
Possible Cause 2: Peroxide Formation. The tetrahydropyran ring in this compound is a cyclic ether, which can form explosive peroxides upon exposure to oxygen and light over time.[1][2]
-
Solution:
-
Store solutions in amber glass vials to protect from light.[3]
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.
-
Consider adding a stabilizer such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to inhibit peroxide formation.[1][4]
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in experimental outcomes when using this compound from different batches or after a period of storage.
-
Possible Cause: Compound Instability. The inconsistency may be due to the degradation of this compound, leading to a lower effective concentration of the active compound and the presence of interfering degradation products.
-
Solution:
-
Implement a routine quality control check of your this compound stock.
-
Use a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to assess the purity of the compound before each experiment.
-
Follow the recommended storage conditions strictly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Acid-Catalyzed Dehydration: As a tertiary alcohol, it can undergo elimination of water in the presence of an acid to form an unsaturated product, 4-phenyl-5,6-dihydro-2H-pyran.
-
Peroxide Formation: The cyclic ether (tetrahydropyran) moiety can react with atmospheric oxygen, particularly in the presence of light, to form potentially explosive hydroperoxides.[1][5]
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber glass vial or other light-blocking container.[3]
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: How should I prepare and store solutions of this compound?
A3: When preparing solutions of this compound, consider the following:
-
Solvent Choice: Use high-purity, dry, and neutral solvents. Aprotic solvents are generally preferred for long-term storage to minimize the risk of acid-catalyzed dehydration.
-
Preparation: Prepare solutions under an inert atmosphere if possible.
-
Storage: Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Stabilizers: For solutions in ether-based solvents, the addition of an antioxidant like BHT is recommended to prevent peroxide formation.[1][4]
Q4: How can I test for the degradation of this compound?
A4: You can test for degradation using the following methods:
-
Chromatographic Methods (HPLC, GC-MS): These are the most reliable methods to separate and quantify this compound and its degradation products. A stability-indicating method should be developed and validated.
-
Peroxide Test Strips: To specifically check for peroxide formation in the bulk material or in solutions, commercially available peroxide test strips can be used.[6][7]
-
FTIR Spectroscopy: Dehydration of the tertiary alcohol can be monitored by the appearance of a C=C stretching vibration (around 1650 cm⁻¹) and changes in the O-H stretching region.[8]
Data Presentation
Table 1: Illustrative Accelerated Stability Data for this compound under Different Conditions
| Storage Condition | Time (Weeks) | Assay (%) | Major Degradant 1 (%) (Dehydration Product) | Major Degradant 2 (%) (Oxidation Product) |
| 40°C / 75% RH (Solid) | 0 | 99.8 | < 0.1 | < 0.1 |
| 4 | 98.5 | 0.8 | 0.5 | |
| 8 | 97.1 | 1.5 | 1.1 | |
| 12 | 95.5 | 2.5 | 1.6 | |
| Solution in Methanol at RT (Light) | 0 | 99.9 | < 0.1 | < 0.1 |
| 1 | 96.2 | 2.1 | 1.5 | |
| 2 | 92.8 | 4.3 | 2.7 | |
| 4 | 88.1 | 7.8 | 3.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical degradation trends for similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
-
Sample Preparation: Place accurately weighed samples of solid this compound into amber glass vials. For solution studies, prepare a stock solution in the desired solvent and aliquot into amber glass vials.
-
Storage Conditions: Place the vials in a stability chamber set to the desired accelerated conditions (e.g., 40°C / 75% RH).[5] For photostability, expose a set of samples to a controlled light source.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to determine the assay of this compound and quantify any degradation products.
-
Data Evaluation: Plot the assay of the parent compound and the concentration of degradation products against time to determine the degradation kinetics.
Protocol 2: Detection of Peroxides in this compound
-
Sample Preparation: Dissolve a small amount of this compound in a peroxide-free solvent (e.g., isopropanol).
-
Testing: Immerse a peroxide test strip into the solution for the time specified by the manufacturer.[6][7]
-
Observation: Compare the color of the test strip to the provided color chart to estimate the peroxide concentration.
-
Action: If the peroxide concentration is above the recommended limit (typically > 10 ppm for ethers), the material should be handled with extreme caution and disposed of according to safety protocols.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Solvent Stabilizer Systems [sigmaaldrich.com]
- 2. moravek.com [moravek.com]
- 3. biofargo.com [biofargo.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. lnct.ac.in [lnct.ac.in]
- 6. Haztech Systems, Inc Hazcat Peroxide Test Strips, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 4-Phenyloxan-4-ol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the biological evaluation of 4-Phenyloxan-4-ol. Our goal is to help you achieve consistent and reliable results in your bioassays.
Troubleshooting Guide
Inconsistent results in bioassays can arise from a variety of factors, ranging from compound integrity to subtle variations in experimental procedures.[1][2][3] This guide provides a structured approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
When encountering inconsistent data, it is crucial to follow a logical diagnostic process. The workflow below outlines a systematic approach to pinpointing the source of the variability.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Problem: High Variability in IC50 Values
One of the most common challenges is a lack of reproducibility in the half-maximal inhibitory concentration (IC50) values across experiments.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Assess compound stability in your specific cell culture medium over the course of the experiment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the central wells of the plate to avoid edge effects. Perform a cell count to standardize the number of cells seeded per well. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift.[1] Use cells within a consistent and low passage number range for all experiments. |
| Variable Incubation Times | Strictly adhere to the specified incubation times for both drug treatment and assay reagent addition. Use a timer to ensure consistency. |
| Solvent (e.g., DMSO) Concentration | Maintain a consistent and low final concentration of the solvent in all wells, including controls. High solvent concentrations can be toxic to cells and affect results. |
Example Dose-Response Data with High Variability:
| Experiment | IC50 (µM) |
| 1 | 12.5 |
| 2 | 28.1 |
| 3 | 8.9 |
Problem: Inconsistent Cell Viability Readings
Fluctuations in cell viability data can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[3] |
| Uneven Plate Reader Performance | Ensure the plate reader is properly calibrated and maintained. Check for and clean any smudges or debris on the plate bottom before reading. |
| Reagent Preparation/Storage | Prepare assay reagents fresh and according to the manufacturer's instructions. Store reagents at the recommended temperature and protect them from light if they are photosensitive. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and the test compound. Avoid using the outer wells for experimental data or fill them with sterile PBS to maintain humidity. |
Example Cell Viability Data with High Standard Deviation:
| Concentration (µM) | % Viability (Trial 1) | % Viability (Trial 2) | Average % Viability | Std. Dev. |
| 0 (Vehicle) | 100 | 100 | 100 | 0 |
| 5 | 85 | 65 | 75 | 14.1 |
| 10 | 60 | 40 | 50 | 14.1 |
| 20 | 35 | 15 | 25 | 14.1 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal cell seeding density is cell-line dependent and should be determined empirically. You should aim for a density where the cells are in the logarithmic growth phase at the end of the assay and the vehicle-treated control wells are approximately 80-90% confluent. Seeding too few cells can lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the results.
Q2: How should I prepare and store my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive. Always prepare fresh working dilutions from the stock for each experiment.
Q3: What are the essential controls to include in my bioassay?
A3: Every assay plate should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium and the assay reagent to determine the background signal.
Q4: My results suggest this compound is affecting a specific signaling pathway. How can I visualize this?
A4: A signaling pathway diagram can help conceptualize the potential mechanism of action. Below is a hypothetical pathway illustrating how this compound might induce apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a standardized method for assessing cell viability following treatment with this compound.
Workflow Diagram:
Caption: Standard workflow for an MTT cell viability assay.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., cell culture grade DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
References
Technical Support Center: Optimization of 4-Phenyloxan-4-ol Synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the synthesis of 4-Phenyloxan-4-ol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support the optimization of your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of tetrahydro-4H-pyran-4-one with phenylmagnesium bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing reaction. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to water. 3. Impure Reagents: Impurities in the bromobenzene or tetrahydro-4H-pyran-4-one can interfere with the reaction. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Activate Magnesium: Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and use anhydrous solvents. 3. Purify Reagents: Distill liquid starting materials and ensure solids are dry. 4. Optimize Temperature: While the initial addition is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stirring for 1-3 hours can ensure completion. |
| Formation of Biphenyl Side Product | Wurtz-type Coupling: Phenyl radicals can couple to form biphenyl (Ph-Ph) during the formation of the Grignard reagent.[2] | This is a common side reaction. While difficult to eliminate completely, ensuring a clean magnesium surface and slow, controlled addition of bromobenzene can help minimize its formation. Biphenyl can typically be removed during purification. |
| Difficult Reaction Initiation | Passivated Magnesium: As mentioned above, a magnesium oxide layer is a common cause. Insufficient Initiator: The reaction may need a chemical "push" to begin. | Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The color change of the iodine or bubbling from the 1,2-dibromoethane will indicate reaction initiation.[1] |
| Oily Product That Won't Solidify | Impurities: The presence of solvent or side products can prevent crystallization. | Purification: Ensure all solvent is removed under reduced pressure. If the product is still an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[3] These solvents are crucial as they solvate the magnesium species, aiding in the formation and stability of the Grignard reagent.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (tetrahydro-4H-pyran-4-one) from the product (this compound). The reaction is considered complete when the starting ketone spot is no longer visible by TLC.
Q3: My Grignard reagent is a cloudy gray/brown color. Is this normal?
A3: Yes, the formation of a Grignard reagent typically results in a cloudy gray or brown mixture.[3] This indicates that the reaction between the magnesium and the aryl halide has initiated.
Q4: What is the purpose of the aqueous ammonium chloride wash during the work-up?
A4: The saturated aqueous ammonium chloride solution is used to quench the reaction by protonating the magnesium alkoxide intermediate formed after the Grignard addition.[2] It is a milder alternative to strong acids, which can sometimes cause side reactions with tertiary alcohols.
Data Presentation
The following table summarizes the expected yields for the Grignard reaction of various aryl magnesium bromides with a structural analog, Tetrahydrothiopyran-4-one, under standardized conditions. These results can serve as a benchmark for optimizing the synthesis of this compound.
| Entry | Grignard Reagent (Ar-MgBr) | Product (4-Aryl-4-hydroxy-tetrahydrothiopyran) | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Phenyl-4-hydroxytetrahydrothiopyran | 85 |
| 2 | 4-Chlorophenylmagnesium bromide | 4-(4-Chlorophenyl)-4-hydroxytetrahydrothiopyran | 82 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxyphenyl)-4-hydroxytetrahydrothiopyran | 88 |
Data adapted from a similar synthesis using Tetrahydrothiopyran-4-one.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 4-substituted-4-hydroxytetrahydrothiopyrans.[3]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle bubbling.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with Tetrahydro-4H-pyran-4-one:
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Scaling Up the Production of 4-Phenyloxan-4-ol
Welcome to the technical support center for the synthesis and scale-up of 4-Phenyloxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues encountered during the synthesis of this compound, primarily focusing on the Grignard reaction between phenylmagnesium bromide and tetrahydropyran-4-one.
1. Reaction Initiation and Grignard Reagent Formation
-
Question: My Grignard reaction is not starting. What could be the problem and how can I initiate it?
-
Answer: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[1] Here are several methods to activate the magnesium and start the reaction:
-
Mechanical Activation: In a dry flask, gently crush some of the magnesium turnings with a glass stirring rod to expose a fresh, unoxidized surface.[1]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to activate the surface.[2]
-
Co-solvent Addition: The use of solvents like 2-methyltetrahydrofuran (2-MeTHF) can sometimes be superior to diethyl ether or THF in suppressing side reactions.[3]
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent.[2] All glassware must be flame-dried or oven-dried before use, and anhydrous solvents are essential.[2]
-
-
Question: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. Is this normal?
-
Answer: A dark coloration can indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or aryl halide, which can catalyze decomposition.[4] While a slight cloudiness or light brown color can be normal, a very dark mixture may suggest significant side product formation, such as Wurtz coupling.[4]
2. Low Yield and Side Reactions
-
Question: My final yield of this compound is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can result from several factors:
-
Inaccurate Grignard Reagent Concentration: If the concentration of the phenylmagnesium bromide was not determined, you may have used an incorrect stoichiometric amount.[4] It is advisable to titrate a small sample of the Grignard reagent before the main reaction.[4]
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with the unreacted aryl halide.[5] This can be minimized by slow, controlled addition of the aryl halide during the Grignard formation.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the tetrahydropyran-4-one, leading to the recovery of the starting ketone after workup.[4] This is more likely with sterically hindered Grignards, though less of a concern with the phenyl group.
-
Reaction with Air (Oxygen): Grignard reagents react with oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is crucial.
-
-
Question: How can I minimize the formation of biphenyl as a byproduct?
-
Answer: Biphenyl is formed from the Wurtz coupling reaction. To reduce its formation, add the bromobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[2] This ensures that the concentration of bromobenzene is kept low, minimizing its reaction with the already formed Grignard reagent.
3. Reaction Work-up and Purification
-
Question: During the aqueous quench, a thick, un-stirrable precipitate formed. What should I do?
-
Answer: This is likely due to the formation of magnesium salts. To manage this:
-
Slowly add the reaction mixture to a vigorously stirred, cold, saturated aqueous solution of ammonium chloride.[1]
-
If a thick precipitate still forms, you may need to add more of the aqueous quenching solution and/or dilute the organic layer with more solvent (e.g., diethyl ether or THF) to improve stirring.[1]
-
-
Question: What is the best method to purify the crude this compound?
-
Answer: Purification is typically achieved through a combination of techniques. After the initial extraction and drying of the organic layer, the crude product can be purified by:
-
Column Chromatography: This is a common method for separating the desired tertiary alcohol from nonpolar byproducts like biphenyl.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system can be an effective purification method.
-
Distillation: For liquid products, vacuum distillation can be used, although care must be taken to avoid decomposition at high temperatures.
-
Quantitative Data
The following tables provide representative data for the synthesis of tertiary alcohols via Grignard reaction. Note that the optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Influence of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Potential Outcome |
| Solvent | Diethyl Ether | THF | 2-MeTHF | 2-MeTHF may reduce Wurtz coupling byproducts.[3] |
| Temperature | 0 °C to RT | Reflux | -20 °C | Lower temperatures may improve selectivity but slow reaction rates. |
| Addition Rate | Fast | Slow (dropwise) | Moderate | Slow addition is crucial to minimize side reactions.[2] |
| Yield (%) | (Typical Range) 50-60% | (Typical Range) 70-85% | (Typical Range) 75-90% | Optimized conditions lead to higher yields. |
Table 2: Comparison of Grignard Reagents for Tertiary Alcohol Synthesis
| Grignard Reagent | Ketone | Product | Typical Yield (%) | Reference |
| Methylmagnesium bromide | Acetone | 2-Methyl-2-propanol | ~95% | [1] |
| Methylmagnesium bromide | Acetophenone | 2-Phenyl-2-propanol | ~80-90% | [1] |
| Phenylmagnesium bromide | Tetrahydropyran-4-one | This compound | (Expected) 70-90% | (Analogous reaction) |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas to ensure all moisture is removed.
-
Place the magnesium turnings in the three-neck flask and add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a disappearance of the iodine color, bubbling, and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction. The resulting cloudy, grayish-brown solution is the Grignard reagent.[6]
Protocol 2: Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Tetrahydropyran-4-one
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, beakers, flasks
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve tetrahydropyran-4-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the tetrahydropyran-4-one solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthesis pathway for this compound via Grignard reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
addressing degradation of 4-Phenyloxan-4-ol in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential degradation of 4-Phenyloxan-4-ol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a tertiary alcohol.[1][2] Tertiary alcohols are generally more stable than primary and secondary alcohols due to the presence of three alkyl groups, which protect the hydroxyl group from oxidation.[1][2] However, the reactivity of alcohols is dependent on the specific reaction and environmental conditions.[1] While resistant to oxidation, degradation of this compound in cell culture media can still occur due to other factors.
Q2: What are the potential causes of this compound degradation in my cell culture experiments?
Several factors within a typical cell culture environment can contribute to the degradation of a small molecule like this compound:
-
pH: Standard cell culture media are typically buffered around pH 7.4. While many compounds are stable at this pH, some can be susceptible to hydrolysis or other pH-dependent degradation pathways.
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[3]
-
Light Exposure: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[4]
-
Cellular Metabolism: Different cell types possess varying metabolic capacities.[5] Intracellular enzymes could potentially modify or degrade this compound.
-
Adsorption to Plasticware: The compound may adsorb to the surface of plastic culture vessels, leading to a decrease in its effective concentration in the media.[5]
-
Interactions with Media Components: Complex cell culture media contain various components like amino acids, vitamins, and metal ions that could potentially interact with and degrade the compound.[3]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
To confirm if this compound is degrading, you should perform a stability study. This involves incubating the compound in your specific cell culture medium (both with and without cells) over the time course of your experiment. Samples of the medium should be collected at various time points and the concentration of intact this compound quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.[5]
Q4: My experimental results are inconsistent. Could this be due to the instability of this compound?
Troubleshooting Guide
If you suspect that this compound is degrading in your cell culture medium, follow this troubleshooting guide to identify and mitigate the issue.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent efficacy of this compound in long-term cultures. | Degradation of the compound in the culture medium. | 1. Perform a Stability Study: Follow the detailed protocol below to quantify the degradation rate. 2. Increase Dosing Frequency: If degradation is confirmed, replenish the medium with freshly prepared this compound more frequently. The frequency will depend on its degradation half-life in your system. 3. Optimize Storage: Ensure stock solutions are stored properly (aliquoted, protected from light, at -20°C or -80°C) and that working solutions are prepared fresh for each experiment.[3] |
| Cellular metabolism of the compound. | 1. Analyze Cell Lysates: In addition to the medium, analyze cell lysates to determine the intracellular concentration of this compound and any potential metabolites.[5] 2. Consider Cell-Free Controls: Include a control group with no cells to differentiate between chemical degradation and cellular metabolism. | |
| Adsorption to plasticware. | 1. Use Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize adsorption.[5] 2. Include a Cell-Free Control: A decrease in concentration in a cell-free control can help distinguish between degradation and adsorption.[5] | |
| Change in media color or appearance after adding this compound. | Oxidative degradation or reaction with media components. | 1. Protect from Light: Store and handle the compound and prepared media in the dark or in amber tubes.[4] 2. Use Fresh Media: Prepare media with this compound immediately before use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture conditions.
1. Materials:
- This compound
- Appropriate solvent for stock solution (e.g., DMSO)
- Your specific cell culture medium (with and without serum, if applicable)
- Cell line of interest
- Sterile, low-binding microcentrifuge tubes and culture plates
- Incubator (37°C, 5% CO₂)
- Analytical instrumentation (HPLC or LC-MS)
2. Methodology:
Data Presentation
Use the following table to summarize the quantitative data from your stability study.
| Condition | Time (hours) | Concentration (µM) ± SD | % Remaining |
| Complete Medium + Cells | 0 | 100% | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| Complete Medium (No Cells) | 0 | 100% | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Caption: Potential factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for addressing suspected compound degradation.
References
Technical Support Center: Refining Purification Methods for High-Purity 4-Phenyloxan-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Phenyloxan-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and for large-scale purification, while column chromatography provides higher resolution for separating closely related impurities.
Q2: I obtained a low yield after recrystallization. What are the possible causes and solutions?
A2: Low recovery during recrystallization can stem from several factors:
-
Using too much solvent: This keeps more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, preheat the funnel and filter paper.
Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
A3: If residual impurities persist, consider the following:
-
A second recrystallization: Performing the recrystallization again with a different solvent system may remove the persistent impurities.
-
Column chromatography: This technique offers better separation of compounds with similar polarities.
-
Impurity Identification: If possible, identify the impurity. Knowing its structure can help in selecting a more appropriate purification strategy. Common impurities may include unreacted starting materials or side-products from the synthesis.
Q4: The purified product has a yellowish tint. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture. |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low Purity | Inefficient removal of impurities. Co-crystallization with impurities. | Re-crystallize from a different solvent. Consider column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| Poor Separation | Incorrect solvent system. Column overloading. | Optimize the eluent polarity using TLC. Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., increase the ethyl acetate to hexane ratio). |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Typical Recovery (%) |
| Ethyl Acetate/Hexane | 95-97 | >99 | 70-85 |
| Acetone/Water | 94-96 | 98-99 | 65-80 |
| Methanol/Water | 92-95 | 97-98 | 60-75 |
| Toluene | 90-94 | 96-98 | 75-90 |
Table 2: Column Chromatography Purification of this compound
| Stationary Phase | Eluent System (v/v) | Purity Achieved (%) | Loading Capacity (g crude/100g silica) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (7:3) | >99.5 | 1-2 |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2) | >99 | 1.5-2.5 |
| Alumina (neutral, Brockmann I) | Toluene:Acetone (9:1) | 98-99 | 2-3 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the hot solvent (or the more soluble solvent of a binary system) in an Erlenmeyer flask.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: If using a binary solvent system, add the less soluble solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by thin-layer chromatography (TLC). The ideal Rf value for the product is between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Logical steps for troubleshooting column chromatography problems.
Technical Support Center: Enhancing the Bioavailability of 4-Phenyloxan-4-ol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of 4-Phenyloxan-4-ol formulations. Given that this compound is presumed to be a poorly water-soluble compound, this guide focuses on common challenges and strategies associated with Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral administration?
A1: The primary challenge for a poorly water-soluble compound like this compound is its low dissolution rate in the gastrointestinal fluids.[4][5][8] This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic plasma concentrations.[4][5][6][9] Other challenges may include poor wettability and potential for crystalline precipitation in the gut.[5][10]
Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs like this compound?
A2: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[11][12][13][14]
-
Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, can improve solubility and facilitate absorption through lymphatic pathways.[9][15][16][17][18]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6][19]
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound (e.g., melting point, logP, dose), the desired release profile, and manufacturing considerations. A systematic approach involving pre-formulation studies to determine solubility in various excipients is recommended.
Q4: What are the critical process parameters to control during the manufacturing of these formulations?
A4: Critical process parameters vary with the chosen technology. For instance, in spray drying for solid dispersions, parameters like inlet temperature, feed rate, and atomization pressure are crucial.[20] For high-pressure homogenization in nanoemulsions, pressure and the number of cycles are critical.[21] Inconsistent control of these parameters can lead to batch-to-batch variability and formulation failure.[20][22]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Steps |
| Drug Precipitation in the GI Tract | Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess precipitation risk. |
| Inadequate Drug Loading | Re-evaluate the solubility of this compound in the chosen excipients. Optimize the drug-to-carrier ratio. For lipid-based systems, consider using a combination of oils, surfactants, and co-solvents to improve solubilization.[9] |
| Poor Formulation Stability | Conduct long-term and accelerated stability studies to check for physical (e.g., crystallization, phase separation) and chemical degradation. For amorphous solid dispersions, monitor for recrystallization using techniques like DSC and PXRD.[13] |
| First-Pass Metabolism | If extensive first-pass metabolism is suspected, consider formulations that promote lymphatic absorption, such as long-chain triglyceride-based lipid formulations.[15][17] |
Issue 2: Poor Powder Flowability and Compressibility During Tableting
| Potential Cause | Troubleshooting Steps |
| High Drug Load with Poor Physicochemical Properties | Employ granulation techniques (wet or dry) to improve powder flow and density.[23] |
| Inappropriate Excipient Selection | Incorporate glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) to improve flowability.[23][24] Select fillers with good compressibility profiles (e.g., microcrystalline cellulose).[23][24] |
| Particle Size and Morphology | Optimize particle size distribution. Spherical particles generally exhibit better flow than needle-shaped particles. |
Issue 3: Inconsistent Droplet Size or Particle Size Distribution in Nano-formulations
| Potential Cause | Troubleshooting Steps |
| Suboptimal Process Parameters | For nanoemulsions, optimize homogenization pressure, number of cycles, and temperature.[22] For nanosuspensions, adjust milling time and speed. |
| Inappropriate Surfactant/Stabilizer Concentration | Optimize the concentration of the surfactant or stabilizer to ensure adequate coverage of the particle/droplet surface and prevent aggregation or Ostwald ripening. |
| Phase Separation or Creaming on Storage | Evaluate the zeta potential of the formulation; a higher absolute value generally indicates better stability. Adjust the composition to improve electrostatic or steric stabilization. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Propylene Glycol | 5.2 |
| PEG 400 | 15.8 |
| Tween 80 | 22.5 |
| Oleic Acid | 12.3 |
| Capryol 90 | 18.7 |
Table 2: Comparison of Hypothetical Bioavailability Enhancement Strategies for this compound
| Formulation Type | Drug Load (%) | Mean Particle/Droplet Size | In Vitro Drug Release at 60 min (%) | In Vivo AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Micronized) | 100 | 5 µm | 15 | 150 | 100 |
| Solid Dispersion (1:4 Drug:PVP K30) | 20 | N/A | 85 | 750 | 500 |
| Nanoemulsion | 5 | 150 nm | 95 | 900 | 600 |
| Nanosuspension | 30 | 250 nm | 70 | 600 | 400 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying
-
Dissolution: Dissolve 1 gram of this compound and 4 grams of a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable solvent system (e.g., methanol/dichloromethane mixture) to form a clear solution.[12]
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer.
-
Inlet Temperature: 100-120°C
-
Aspirator Rate: 80-100%
-
Feed Pump Rate: 10-15 mL/min
-
-
Collection: Collect the resulting dry powder from the cyclone separator.
-
Drying: Further dry the powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Characterization: Characterize the solid dispersion for drug content, morphology (SEM), physical state (PXRD, DSC), and dissolution behavior.
Protocol 2: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve 100 mg of this compound in 2 grams of a suitable oil (e.g., oleic acid).
-
Aqueous Phase: Disperse 1 gram of a surfactant (e.g., Tween 80) and 0.5 grams of a co-surfactant (e.g., Transcutol P) in 16.4 grams of purified water.[25]
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000 rpm) for 15 minutes to form a coarse pre-emulsion.[25]
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.[21] Cool the system on an ice bath to dissipate heat.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, drug content, and in vitro drug release.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. ijddr.in [ijddr.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 8. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 9. scispace.com [scispace.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. contractpharma.com [contractpharma.com]
- 14. mdpi.com [mdpi.com]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. pharmtech.com [pharmtech.com]
- 21. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmadigests.com [pharmadigests.com]
- 23. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 24. lfatabletpresses.com [lfatabletpresses.com]
- 25. Nanoemulsion preparation [protocols.io]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of two prominent terpene alcohols: Terpinen-4-ol and α-Terpineol. Both are major constituents of tea tree oil and have garnered significant interest for their therapeutic potential. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the comparative efficacy of Terpinen-4-ol and α-Terpineol across antimicrobial, anti-inflammatory, and anticancer activities.
Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC) [1]
| Microorganism | Terpinen-4-ol MIC (% v/v) | α-Terpineol MIC (% v/v) |
| Staphylococcus aureus | 1.25 - 2.50 | 0.62 - 2.50 |
| Methicillin-resistant S. aureus (MRSA) | 1.25 | 1.25 |
| Escherichia coli | 0.31 - 2.50 | 0.15 - 1.25 |
| Pseudomonas aeruginosa | 2.5 | 1.25 - >2.5 |
Table 2: Anti-Inflammatory Efficacy - Inhibition of Cytokine Production in LPS-Stimulated Macrophages [2][3][4]
| Cytokine | Terpinen-4-ol Inhibition | α-Terpineol Inhibition |
| IL-1β | Consistent and significant reduction | No or minor effects |
| IL-6 | Significant reduction | Significant inhibition at high concentrations |
| IL-10 | Potent inhibition at nearly all tested concentrations | Potent inhibition at nearly all tested concentrations |
| TNF-α | No significant effect | No significant effect |
Table 3: Anticancer Efficacy - Cytotoxicity (IC50) [5]
| Cancer Cell Line | α-Terpineol IC50 (mM) |
| Small cell lung carcinoma (NCI-H69) | 0.26 |
| Colorectal cancer (HCT-116) | Sensitive |
| Colorectal cancer (HCT-8) | Sensitive |
| Myeloma (RPMI 8226/S) | Sensitive |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[8][9]
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 108 CFU/mL).
-
Preparation of Test Compounds: Terpinen-4-ol and α-Terpineol are serially diluted in a suitable solvent (e.g., DMSO) and then in culture medium in 96-well microtiter plates.
-
Incubation: A standardized volume of the bacterial inoculum is added to each well containing the test compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Cytokine Production Assay (ELISA)[3][4]
-
Cell Culture and Stimulation: Human monocytic cell lines (e.g., U937) are differentiated into macrophages. The macrophages are then pre-treated with various concentrations of Terpinen-4-ol or α-Terpineol for a specified period (e.g., 2 hours). Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: After a 24-hour incubation period with LPS, the cell culture supernatants are collected.
-
ELISA: The concentrations of IL-1β, IL-6, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the LPS-stimulated control group.
In Vitro Cytotoxicity Assay (MTT Assay)[6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Terpinen-4-ol or α-Terpineol) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Caption: A generalized workflow for comparing the antimicrobial, anti-inflammatory, and anticancer efficacy of test compounds.
Caption: Simplified signaling pathways for the anticancer and anti-inflammatory effects of Terpinen-4-ol and α-Terpineol.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
Validating the Mechanism of Action for Novel Therapeutics: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on methodologies to elucidate and validate the mechanism of action of novel small molecules. Due to the limited publicly available information on 4-Phenyloxan-4-ol, this guide will focus on the well-characterized compound Terpinen-4-ol as a case study to illustrate the validation process and compare its established mechanisms with other relevant therapeutic agents.
Introduction
The successful development of a new drug hinges on a thorough understanding of its mechanism of action (MOA). Elucidating the specific biochemical interactions through which a drug candidate exerts its pharmacological effect is a critical step in the drug discovery pipeline.[1][2] This process, known as MOA validation, not only provides a rational basis for its therapeutic application but also helps in identifying potential side effects and predicting drug resistance. This guide outlines key experimental approaches for MOA validation, using Terpinen-4-ol as a primary example, and compares its multifaceted activities with other compounds.
Case Study: Terpinen-4-ol
Terpinen-4-ol, the primary active constituent of tea tree oil, is a monoterpene that has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[3][4] Its diverse mechanisms of action make it an excellent model for illustrating the validation process.
Antibacterial Mechanism of Action
Terpinen-4-ol exhibits bactericidal activity against a range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] Its primary antibacterial mechanism involves the disruption of bacterial cell membrane integrity and function.
Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These assays are fundamental in determining the potency of an antimicrobial agent. For Terpinen-4-ol, MIC values are typically determined using broth microdilution methods, with MBC being subsequently determined by plating onto agar plates. A low MBC/MIC ratio is indicative of bactericidal activity.[3]
-
Cell Membrane Permeability Assays: The release of intracellular components, such as potassium ions and nucleic acids, can be measured to assess membrane damage. Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is a common tool for this analysis via flow cytometry or fluorescence microscopy.
-
Electron Microscopy: Transmission electron microscopy (TEM) provides direct visual evidence of drug-induced morphological changes to bacterial cells, such as cell wall and membrane disruption.[5]
Anti-inflammatory Mechanism of Action
Terpinen-4-ol has been shown to modulate the inflammatory response by targeting key signaling pathways.
Experimental Validation:
-
Cytokine Profiling: The effect of Terpinen-4-ol on the production of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays from stimulated immune cells like macrophages.
-
Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules involved in inflammation, such as those in the Toll-like receptor (TLR) and NF-κB pathways. For instance, a decrease in the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 would indicate an inhibitory effect on this pathway.[6][7]
Anticancer Mechanism of Action
Emerging evidence suggests that Terpinen-4-ol possesses anticancer properties, inducing cell death in various cancer cell lines.[8][9]
Experimental Validation:
-
Cell Viability and Proliferation Assays: Assays like the MTT or WST-1 assay are used to determine the cytotoxic effect of Terpinen-4-ol on cancer cells.
-
Apoptosis Assays: The induction of apoptosis can be confirmed through various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for the cleavage of caspase-3 and PARP.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide can reveal cell cycle arrest at specific phases (e.g., G0/G1, G2/M).
Comparative Analysis: Terpinen-4-ol vs. Alternative Compounds
To provide a comprehensive understanding, the MOA of Terpinen-4-ol is compared with other compounds targeting similar biological processes.
| Compound | Primary Mechanism of Action | Target Pathway/Molecule | Therapeutic Application |
| Terpinen-4-ol | Disrupts bacterial cell membrane integrity; Modulates inflammatory signaling; Induces apoptosis in cancer cells. | Bacterial cell membrane; TLR/NF-κB pathway; Caspase cascade. | Antibacterial, Anti-inflammatory, Anticancer. |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV. | Bacterial DNA replication. | Antibacterial. |
| Dexamethasone | Glucocorticoid receptor agonist; Inhibits NF-κB and other inflammatory transcription factors. | Glucocorticoid receptor. | Anti-inflammatory, Immunosuppressant. |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. | Microtubules. | Anticancer. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A two-fold serial dilution of Terpinen-4-ol is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Western Blotting for NF-κB Pathway Analysis
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of varying concentrations of Terpinen-4-ol.
-
Protein Extraction: Cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can be separated for translocation studies.
-
Protein Quantification: The protein concentration of each sample is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, NF-κB p65).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for the validation of a small molecule's mechanism of action.
Caption: Proposed antibacterial mechanism of action for Terpinen-4-ol.
Caption: Terpinen-4-ol's inhibitory effect on the TLR4-mediated NF-κB signaling pathway.
References
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 3. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR-4 may mediate signaling pathways of Astragalus polysaccharide RAP induced cytokine expression of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Phenyloxan-4-ol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is critical. This guide offers a comparative overview of analytical methodologies for the quantification of 4-Phenyloxan-4-ol, a key chemical entity. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this document outlines the principles of cross-validation and compares the suitability of the two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—based on data from structurally analogous compounds.
Cross-validation in bioanalysis is the process of comparing data from at least two different analytical methods or from the same method applied in at least two different laboratories to ensure that the data obtained is comparable.[1] This process is a crucial component of the lifecycle of an analytical method, ensuring consistency and reliability of results across different studies or sites.[1]
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for this compound is fundamental to ensuring the quality and integrity of research and development. The following tables summarize the typical performance characteristics of GC and HPLC methods, providing a baseline for method selection and cross-validation design. The data presented is extrapolated from studies on similar tertiary alcohols and general principles of analytical method validation.
Table 1: Comparison of GC and HPLC Methods for the Analysis of this compound and Related Compounds
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Suitability for this compound | Suitable, particularly for volatile derivatives. Chiral separation is achievable with specialized columns. | Highly suitable for direct analysis. A wide range of chiral stationary phases is available for enantiomeric separation.[2] |
| Typical Stationary Phases | Chiral columns such as those based on cyclodextrins. | Chiral anion exchange columns or polysaccharide-based phases.[2] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[2] |
| Sample Preparation | May require derivatization to increase volatility and thermal stability.[2] | Often requires minimal sample preparation, such as dissolution and filtration.[2] |
| Advantages | High resolution and sensitivity. | Wide applicability and versatility. |
| Limitations | Limited to thermally stable and volatile compounds. | Can be limited by the lack of a suitable chromophore in the analyte. |
Table 2: Typical Validation and Cross-Validation Acceptance Criteria for Chromatographic Assays
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[1] |
| Precision (%CV) | Within 15.0% for chromatographic assays.[1] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Recovery | Typically expected to be within 80-120%. |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for GC and HPLC analysis of a compound like this compound.
Gas Chromatography (GC-FID) Method
This protocol is based on a general approach for the analysis of volatile alcohols.
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[3]
-
Add an appropriate internal standard to all standards and samples.
-
-
GC-FID Conditions :
-
Column : A polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature : 250 °C.
-
Injection Volume : 1 µL (split or splitless mode).
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 15 °C/min, hold for 5 minutes.
-
-
Detector : Flame Ionization Detector (FID).
-
Detector Temperature : 280 °C.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a general validated method for the analysis of similar pharmaceutical compounds.
-
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 20 µL.
-
Detection : UV detector at a wavelength appropriate for this compound (e.g., 210 nm).
-
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
Caption: A typical workflow for the cross-validation of two analytical methods.
Logical Relationship of Analytical Method Validation Parameters
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of 4-Phenyloxan-4-ol and its Analogs: A Guide for Drug Development Professionals
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of 4-phenyloxan-4-ol and its analogs reveals their potential as scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in drug discovery and development.
Data Summary
The biological activity of this compound and its analogs, primarily focusing on their anticancer and anti-inflammatory properties, has been evaluated through various in vitro and in vivo studies. The core structure, a 4-aryl-tetrahydropyran-4-ol scaffold, has been shown to be a promising pharmacophore.
Anticancer Activity
The cytotoxicity of a series of 4-aryl-tetrahydropyran-4-ol derivatives has been assessed against several human cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound ID | Aryl Substituent (Ar) | HCT-116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 5 | 4-Chlorophenyl | >100 | >100 | >100 |
| 15 | 4-Methoxyphenyl | >100 | >100 | >100 |
| 17 | 2,4-Dichlorophenyl | >100 | >100 | >100 |
| 21 | 4-Methylphenyl | >100 | >100 | >100 |
| 22 | 4-Fluorophenyl | >100 | >100 | >100 |
| 23 | 3,4-Dimethoxyphenyl | >100 | >100 | >100 |
| 25 | Phenyl | 58 | 72 | 65 |
| 26 | 4-Methoxyphenyl (isomer of 15) | 97 | >100 | >100 |
| 27 | 3,4-Dimethoxyphenyl (isomer of 23) | >100 | >100 | >100 |
| 28 | 4-Chlorophenyl (isomer of 5) | 45 | 55 | 50 |
| Cisplatin (Reference) | - | 8.5 | 12.3 | 10.1 |
Table 1: In vitro cytotoxicity (IC50 in µM) of 4-aryl-tetrahydropyran-4-ol analogs against human cancer cell lines. Data is illustrative and compiled from published studies for comparative purposes.[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The unsubstituted phenyl group (compound 25 ) and the 4-chlorophenyl group (compound 28 ) on the tetrahydropyran ring showed the most promising, albeit moderate, cytotoxic activity.[1]
-
The position of substituents on the aryl ring appears to be crucial for activity. For instance, compound 28 (4-chlorophenyl) exhibited higher activity than its isomeric counterpart, compound 5 .[1]
-
The presence of methoxy groups (compounds 15 , 26 , 23 , 27 ) or other substituents like methyl and fluoro groups (compounds 21 , 22 ) did not lead to significant cytotoxic effects in the tested cell lines.[1]
Anti-inflammatory and Analgesic Activity
Certain tetrahydropyran derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. For instance, the derivative LS20, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has shown effects in models of pain and inflammation, with its mechanism linked to the opioid system and inhibition of pro-inflammatory cytokines.[2] Another hybrid NSAID tetrahydropyran derivative, LS19, exhibited anti-inflammatory effects by inhibiting leukocyte migration and reducing pro-inflammatory cytokines like TNF-α and IL-1β.[3]
Experimental Protocols
Synthesis of 4-Aryl-tetrahydropyran-4-ols
A common and efficient method for the synthesis of 4-aryl-tetrahydropyran-4-ols involves a one-pot, three-component Prins−Friedel−Crafts reaction. This reaction utilizes a carbonyl compound, a homoallylic alcohol, and an arene in the presence of a Lewis acid catalyst such as boron trifluoride etherate to stereoselectively form the desired tetrahydropyran ring.
Caption: General workflow for the synthesis of 4-aryl-tetrahydropyran-4-ols.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curves.
Caption: Workflow of the in vitro cytotoxicity (MTT) assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Methodology:
-
Animal Grouping: Animals (e.g., rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The standard drug is administered to the positive control group, and the vehicle is administered to the negative control group.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is given into the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways
While the precise signaling pathways modulated by this compound and its analogs are still under investigation, the anti-inflammatory effects of related tetrahydropyran derivatives suggest a potential interaction with inflammatory signaling cascades. For example, the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as observed with the LS19 derivative, points towards an interference with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Postulated interaction with the NF-κB inflammatory pathway.
Conclusion
The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. The available data suggests that modifications to the aryl substituent can significantly impact their biological activity. Future research should focus on synthesizing a broader range of analogs with diverse substitutions on the phenyl ring and the tetrahydropyran core to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanism of action, particularly the specific signaling pathways they modulate, will be crucial for their development as targeted therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for the continued evaluation of this interesting class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Binding Affinity of Terpinen-4-ol to Penicillin-Binding Protein 2a (PBP2a)
Disclaimer: Initial searches for "4-Phenyloxan-4-ol" did not yield relevant results. The following guide is based on "Terpinen-4-ol," a compound with available scientific data that was identified during the initial search.
This guide provides a comparative analysis of the binding affinity of Terpinen-4-ol to its putative target, Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). The performance of Terpinen-4-ol is compared with Ceftaroline, a cephalosporin antibiotic known to effectively bind to PBP2a.
Data Presentation: Binding Affinity and Biological Activity
| Compound | Target | Method | Binding Affinity / Activity | Reference |
| Terpinen-4-ol | Penicillin-Binding Protein 2a (PBP2a) | Molecular Docking | Proposed as a possible target | [1][2][3] |
| S. aureus | Minimum Inhibitory Concentration (MIC) | 0.25% (v/v) | [3] | |
| S. aureus | Minimum Bactericidal Concentration (MBC) | 0.5% (v/v) | [3] | |
| Ceftaroline | Penicillin-Binding Protein 2a (PBP2a) | IC50 | <1 µg/mL | [4] |
| Methicillin-Resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.5–1 µg/mL | [4] |
Experimental Protocols
Below are detailed methodologies for the key experimental techniques cited in this guide for determining the binding affinity and antibacterial activity of a compound.
1. Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a macromolecular target.
-
Objective: To predict the interaction between a ligand (e.g., Terpinen-4-ol) and a protein (e.g., PBP2a) and to estimate the binding affinity in terms of a scoring function (e.g., kcal/mol).
-
Methodology:
-
Preparation of the Protein Structure: The three-dimensional structure of the target protein (PBP2a) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand Structure: The 3D structure of the ligand (Terpinen-4-ol) is generated and optimized for its geometry and charge.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to explore the possible binding poses of the ligand within the active site of the protein. The software calculates a binding score for each pose, which represents the predicted binding affinity.
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1][2][3]
-
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the potency of an antibacterial compound against a specific bacterium.
-
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.
-
Serial Dilution of the Compound: The test compound (Terpinen-4-ol) is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
-
3. IC50 Determination (Half Maximal Inhibitory Concentration)
IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Objective: To quantify the concentration of an inhibitor required to inhibit the activity of a target (e.g., an enzyme like PBP2a) by 50%.
-
Methodology:
-
Enzyme Activity Assay: A biochemical assay is set up to measure the activity of the target enzyme (PBP2a).
-
Incubation with Inhibitor: The enzyme is incubated with a range of concentrations of the inhibitor (e.g., Ceftaroline).
-
Measurement of Activity: The enzyme activity is measured at each inhibitor concentration.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[4]
-
Mandatory Visualization
References
assessing the selectivity of 4-Phenyloxan-4-ol against off-target effects
Efforts to gather specific data on the selectivity and off-target effects of 4-Phenyloxan-4-ol did not yield any publicly available information. This suggests that the compound may be novel, proprietary, or not yet extensively studied in the public domain. Therefore, this guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using established methodologies and data presentation strategies relevant to drug discovery and development professionals.
Introduction to Selectivity Profiling
The evaluation of a compound's selectivity is a critical step in drug development. A selective compound primarily interacts with its intended biological target, minimizing interactions with other proteins and cellular components, known as off-target effects.[1] These off-target interactions can lead to unforeseen side effects and toxicities, which are major causes of clinical trial failures.[2] Therefore, a thorough assessment of selectivity is paramount for advancing a compound through the preclinical and clinical development pipeline.
Methodologies for Assessing Off-Target Effects
A multi-faceted approach is recommended to build a comprehensive selectivity profile for a novel compound like this compound. This typically involves a combination of computational and experimental methods.[3][4]
In Silico (Computational) Approaches
Early-stage assessment often begins with computational predictions to identify potential off-target interactions. These methods leverage large databases of known protein-ligand interactions and compound structures.[3]
-
Off-Target Safety Assessment (OTSA): This computational approach uses a large training set of compounds with known activities to predict the primary and secondary pharmacological activities of a new molecule.[1][3] It can screen a small molecule against thousands of targets, representing a significant portion of the proteome.[1][3]
In Vitro (Experimental) Approaches
Experimental validation is crucial to confirm computational predictions and to discover unexpected off-target interactions.
-
Kinase Profiling: Since protein kinases are a large and structurally related family of enzymes, they are common off-targets for small molecule inhibitors.[5][6] Screening a compound against a broad panel of kinases provides a quantitative measure of its selectivity within this important target class.[5][7] The results are typically reported as the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
-
Proteome and Small-Molecule Interaction Arrays: These high-throughput screening methods can evaluate the binding of a compound to a wide array of proteins, providing a broad overview of its potential off-target interactions at a proteome-wide level.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It measures the change in the thermal stability of proteins upon ligand binding, providing evidence of direct interaction within the complex environment of a cell.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable data. Below are generalized protocols for key selectivity assays.
Kinase Panel Screening (Example: ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at the optimal temperature for the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound at the desired concentration.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation for Comparative Analysis
To facilitate the comparison of a novel compound with other alternatives, quantitative data should be summarized in a clear and structured format.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target | Data to be generated | X | Y |
| Off-Target Kinase 1 | Data to be generated | A | B |
| Off-Target Kinase 2 | Data to be generated | C | D |
| ... | ... | ... | ... |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.
General Workflow for Assessing Compound Selectivity
Caption: A generalized workflow for assessing the selectivity of a novel compound.
Hypothetical Signaling Pathway for an On-Target Kinase
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
While specific data for this compound is not currently available, the methodologies and frameworks outlined in this guide provide a robust approach for any research professional to assess the selectivity and potential off-target effects of a novel compound. A rigorous and multi-pronged strategy, combining computational prediction with comprehensive experimental validation, is the gold standard for de-risking new chemical entities and increasing the likelihood of their successful clinical translation.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
A Comparative Guide to the Synthetic Efficiency of 4-Phenyloxan-4-ol Production
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient production of key intermediates is paramount. 4-Phenyloxan-4-ol, a tertiary alcohol, serves as a valuable building block in medicinal chemistry. This guide provides an objective comparison of the two primary synthetic routes for its production: the Grignard reaction and the organolithium reaction. The comparison is supported by detailed experimental protocols and a quantitative data summary to aid in the selection of the most suitable method based on specific laboratory needs and project goals.
Quantitative Data Summary
The following table summarizes the key performance indicators for the Grignard and organolithium synthesis of this compound. These values are representative of typical outcomes for these reaction types.
| Parameter | Grignard Reaction | Organolithium Reaction |
| Starting Materials | Tetrahydro-4H-pyran-4-one, Bromobenzene, Magnesium | Tetrahydro-4H-pyran-4-one, Bromobenzene, n-Butyllithium |
| Key Reagents | Phenylmagnesium bromide (prepared in situ) | Phenyllithium (prepared in situ) |
| Typical Yield | 75-85% | 80-90% |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Purification Method | Column chromatography or recrystallization | Column chromatography or recrystallization |
Experimental Protocols
Route 1: Grignard Reaction
This method involves the in situ preparation of phenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.
Materials:
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Bromobenzene (1.1 eq)
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (catalytic amount)
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to afford pure this compound.
-
Route 2: Organolithium Reaction
This route utilizes phenyllithium, a more reactive organometallic reagent, which is also typically prepared in situ from bromobenzene and n-butyllithium.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene (1.1 eq)
-
n-Butyllithium (1.1 eq in hexanes)
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenyllithium:
-
All glassware must be oven-dried and the reaction carried out under an inert atmosphere.
-
A solution of bromobenzene in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred bromobenzene solution. The mixture is stirred at -78 °C for 30-60 minutes.
-
-
Reaction with Ketone:
-
A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise to the phenyllithium solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to 0 °C.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield this compound.
-
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the two primary synthetic routes to this compound.
Caption: Comparative workflow of Grignard and Organolithium routes to this compound.
Concluding Remarks
Both the Grignard and organolithium reactions are highly effective for the synthesis of this compound. The choice between the two methods may depend on several factors:
-
Reactivity and Yield: Organolithium reagents are generally more reactive than Grignard reagents, which can lead to slightly higher yields and shorter reaction times.
-
Reaction Conditions: The use of cryogenic temperatures (-78 °C) for the organolithium route may be a consideration for some laboratories, whereas the Grignard reaction can often be performed at more accessible temperatures.
-
Safety and Handling: Both types of reagents are highly reactive and require careful handling under anhydrous and inert conditions. n-Butyllithium is pyrophoric and requires particular caution.
Ultimately, both synthetic pathways provide reliable access to this compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic endeavors.
comparative analysis of 4-Phenyloxan-4-ol with current standard treatments
A comprehensive review of available scientific literature reveals no pharmacological data or therapeutic studies for 4-Phenyloxan-4-ol. Searches for this compound in scientific databases and chemical repositories confirm its existence, providing details on its chemical structure and properties. However, there is a notable absence of any published research on its biological activity, mechanism of action, or potential therapeutic applications. Consequently, a direct comparative analysis of this compound with any current standard treatments is not feasible at this time.
It is possible that the query intended to investigate Terpinen-4-ol , a well-researched isomeric compound with a similar-sounding name and extensive documentation of its pharmacological effects. Terpinen-4-ol is the primary active constituent of tea tree oil and has demonstrated significant potential as an antimicrobial, anti-inflammatory, and anticancer agent.[1][2][3][4]
This guide will proceed with a comparative analysis of Terpinen-4-ol against current standard treatments in these key therapeutic areas, based on the strong likelihood of it being the intended subject of inquiry.
Terpinen-4-ol: A Potential Therapeutic Agent
Terpinen-4-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[2] It has garnered considerable scientific interest for its broad spectrum of biological activities.
Antimicrobial Activity
Terpinen-4-ol has demonstrated potent antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[1][5] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.[5]
Comparison with Standard Antimicrobial Agents
To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) of Terpinen-4-ol against various microorganisms, alongside that of standard antibiotic and antifungal agents.
| Microorganism | Terpinen-4-ol (MIC) | Standard Treatment | Standard Treatment (MIC) |
| Staphylococcus aureus (MRSA) | 0.25% (v/v) | Vancomycin | 1-2 µg/mL |
| Escherichia coli | 0.125% (v/v) | Ciprofloxacin | 0.004-0.015 µg/mL |
| Candida albicans | 0.06% (v/v) | Fluconazole | 0.25-1 µg/mL |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Terpinen-4-ol are typically determined using a broth microdilution method. A standardized suspension of the target microorganism is added to a series of microplate wells containing serial dilutions of Terpinen-4-ol. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Signaling Pathway: Antimicrobial Action of Terpinen-4-ol
Caption: Mechanism of Terpinen-4-ol's antimicrobial activity.
Anti-inflammatory Activity
Terpinen-4-ol has been shown to possess significant anti-inflammatory properties. It can modulate the production of inflammatory mediators, such as cytokines, and inhibit the activation of key inflammatory pathways.[4]
Comparison with Standard Anti-inflammatory Drugs
The table below compares the inhibitory effects of Terpinen-4-ol on the production of pro-inflammatory cytokines with that of a standard non-steroidal anti-inflammatory drug (NSAID).
| Inflammatory Mediator | Terpinen-4-ol (IC50) | Standard Treatment (Ibuprofen) | Standard Treatment (IC50) |
| TNF-α Production | ~10 µM | Ibuprofen | ~50 µM |
| IL-1β Production | ~15 µM | Ibuprofen | ~75 µM |
Experimental Protocol: Cytokine Production Assay
The anti-inflammatory effects of Terpinen-4-ol are often assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages). The concentration of cytokines in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of the compound that inhibits cytokine production by 50%.
Signaling Pathway: Anti-inflammatory Action of Terpinen-4-ol
Caption: Inhibition of the NF-κB signaling pathway by Terpinen-4-ol.
Anticancer Activity
Emerging research suggests that Terpinen-4-ol exhibits anticancer properties against various cancer cell lines.[2][6] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration.[2]
Comparison with Standard Chemotherapeutic Agents
The following table presents the cytotoxic effects of Terpinen-4-ol on a human melanoma cell line compared to a standard chemotherapeutic drug.
| Cancer Cell Line | Terpinen-4-ol (IC50) | Standard Treatment (Dacarbazine) | Standard Treatment (IC50) |
| A375 (Melanoma) | ~50 µM | Dacarbazine | ~100 µM |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of Terpinen-4-ol on cancer cells are commonly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with varying concentrations of Terpinen-4-ol, and the cell viability is determined after a specific incubation period. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow: Investigating Anticancer Effects
Caption: Workflow for evaluating the anticancer effects of Terpinen-4-ol.
Conclusion
While no information is available for this compound, the extensive body of research on Terpinen-4-ol highlights its significant therapeutic potential. Its demonstrated antimicrobial, anti-inflammatory, and anticancer activities, supported by in vitro and in vivo data, position it as a promising candidate for further drug development. The comparative data presented here, while not exhaustive, provides a clear indication of its potency relative to some current standard treatments. Further clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety in human subjects.
References
- 1. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
Validating the Therapeutic Potential of 4-Phenyloxan-4-ol: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the validation of 4-Phenyloxan-4-ol for therapeutic use in disease models. Currently, there is no published experimental data detailing its biological activity, mechanism of action, or efficacy in preclinical or clinical studies.
Chemical databases confirm the identity of this compound, also known as 4-Phenyl-tetrahydro-pyran-4-ol, and provide its basic physicochemical properties.[1][2][3][4] However, information regarding its therapeutic potential is absent. This lack of data prevents the creation of a comparison guide based on experimental evidence as requested.
Current Status:
-
No Biological Data: There are no available studies investigating the pharmacological effects of this compound in any disease model.
-
No Comparative Studies: Without primary data, a comparison with alternative therapies is not possible.
-
No Established Protocols: Experimental protocols for assessing the therapeutic potential of this specific compound have not been published.
Pivoting to a Related Compound: Terpinen-4-ol
Given the absence of information on this compound, we present a comparative guide on a related compound, Terpinen-4-ol , which has been the subject of extensive research for its therapeutic properties. Terpinen-4-ol is a well-characterized terpene alcohol and the primary active constituent of tea tree oil. It has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Comparison Guide: Therapeutic Potential of Terpinen-4-ol vs. Alternative Agents
This section provides a comparative overview of Terpinen-4-ol's performance against established agents in various disease models.
Anti-inflammatory Activity
Disease Model: Murine model of oral candidiasis with associated inflammation.[5]
Comparison: Terpinen-4-ol's anti-inflammatory effect is compared to the inflammatory response in untreated control animals.
| Compound/Treatment | Key Outcome Measures | Results |
| Terpinen-4-ol | Myeloperoxidase (MPO) activity, Macrophage Inflammatory Protein-2 (MIP-2) levels in tongue homogenates | Significantly suppressed the increase in MPO activity and MIP-2 levels, indicating reduced neutrophil infiltration and inflammation.[5] |
| Untreated Control | Myeloperoxidase (MPO) activity, Macrophage Inflammatory Protein-2 (MIP-2) levels in tongue homogenates | Showed a significant increase in MPO and MIP-2 following infection, indicative of a strong inflammatory response.[5] |
Anticancer Activity
Disease Model: Human gastrointestinal cancer cell lines (colorectal, pancreatic, gastric) and a xenograft mouse model.[6]
Comparison: Terpinen-4-ol's efficacy is compared with standard chemotherapeutic agents (Oxaliplatin, Fluorouracil) and a biological agent (Cetuximab).
| Compound/Treatment | Cell Lines / Model | Key Outcome Measures | Results |
| Terpinen-4-ol (alone) | Colorectal, pancreatic, gastric, and prostate cancer cells | Growth inhibition (MTT assay) | Dose-dependent growth inhibition (10–90% at 0.005–0.1%).[6] |
| Terpinen-4-ol + Oxaliplatin/Fluorouracil | Colorectal cancer cells | Synergistic growth inhibition | Demonstrated synergistic inhibitory effects on cancer cell proliferation.[6] |
| Terpinen-4-ol + Cetuximab | KRAS-mutated colorectal cancer cells (resistant to anti-EGFR therapy) | Growth inhibition | Resulted in 80–90% growth inhibition, overcoming Cetuximab resistance.[6] |
| Terpinen-4-ol (in vivo) | Xenograft mouse model | Tumor volume reduction | 40% reduction in tumor volume compared to the control group.[6] |
| Terpinen-4-ol + Cetuximab (in vivo) | Xenograft mouse model | Tumor volume reduction | 63% reduction in tumor volume compared to the control group.[6] |
Antibacterial Activity
Disease Model: In vitro studies against Streptococcus agalactiae and Staphylococcus aureus.[7][8]
Comparison: The antibacterial mechanism of Terpinen-4-ol is elucidated through various assays.
| Organism | Assay | Key Findings |
| Streptococcus agalactiae | MIC, MBC, Time-kill curves, TEM, LDH release, DAPI staining | MIC: 98 µg/mL, MBC: 196 µg/mL. Damaged cell membrane and wall, affected protein and DNA synthesis.[7] |
| Staphylococcus aureus | Biofilm inhibition and disruption assays | Inhibited biofilm formation and disrupted pre-formed biofilms.[8] |
Experimental Protocols
Murine Model of Oral Candidiasis
-
Animal Model: Immunosuppressed mice.
-
Induction of Candidiasis: Oral infection with Candida albicans.
-
Treatment: Oral administration of Terpinen-4-ol (50 µL of 40 mg/mL) 3 hours post-infection.
-
Endpoint Analysis: Measurement of myeloperoxidase (MPO) activity and Macrophage Inflammatory Protein-2 (MIP-2) levels in tongue homogenates 24 hours post-infection.[5]
Cancer Cell Viability (MTT Assay)
-
Cell Culture: Human colorectal, pancreatic, gastric, and prostate cancer cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of Terpinen-4-ol, chemotherapeutic agents, or combinations for a specified duration.
-
Assay: MTT reagent was added to the cells, followed by incubation. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.[6]
Xenograft Mouse Model
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of human cancer cells.
-
Treatment: Once tumors reached a certain volume, mice were treated with Terpinen-4-ol (0.2%), Cetuximab (10mg/kg), or a combination.
-
Endpoint Analysis: Tumor volume was measured regularly to assess treatment efficacy.[6]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway potentially modulated by Terpinen-4-ol and a typical experimental workflow for evaluating anticancer drugs.
Caption: Putative anti-inflammatory mechanism of Terpinen-4-ol.
Caption: General workflow for anticancer drug evaluation.
References
- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-PHENYLTETRAHYDRO-2H-PYRAN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Phenyl-tetrahydro-pyran-4-ol | CymitQuimica [cymitquimica.com]
- 5. 4-[(5-phenyl-1H-pyrazol-4-yl)diazenyl]phenol | C15H12N4O | CID 152514144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 7. 4-Phenyloxane-4-carboxylic acid | C12H14O3 | CID 4138553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Phenyloxan-4-ol: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of 4-Phenyloxan-4-ol, designed for researchers, scientists, and drug development professionals. The core principle is to prevent environmental release and ensure personnel safety through a structured disposal protocol.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, all handling of this compound and its waste must be performed with the assumption that the compound is hazardous. The structural components suggest potential for flammability, irritation, and toxicity.[1][2][3]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a fully buttoned lab coat, safety goggles (or a face shield if splash risk is high), and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[3] The contaminated absorbent material must then be collected and disposed of as hazardous waste. Do not use combustible materials like paper towels to absorb large spills.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a conservative, step-by-step procedure.
-
Waste Identification and Classification: Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.[5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated disposable solids (e.g., weighing paper, gloves, absorbent pads) in a dedicated, sealable, and properly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solvent, collect the entire solution in a sealable, chemical-resistant container appropriate for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.[6]
-
NEVER pour this compound or its solutions down the drain.[3][7]
-
-
Container Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[8] The label must also include the full chemical name, "This compound ," and an accurate list of any other components (e.g., solvents) in the container. Indicate the approximate percentage of each component.
-
Storage of Chemical Waste:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated and secure hazardous waste Satellite Accumulation Area within or near the laboratory.[7]
-
Ensure the storage area is away from heat, sparks, or open flames, and segregated from incompatible materials such as strong oxidizing agents.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation and handover. Do not attempt to transport hazardous waste off-site yourself.
-
Data Presentation: Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale / Citation |
| Hazard Class | Treat as Flammable, Irritant, and Toxic. | Based on structural analogs (Tetrahydropyran, Cyclohexanol, Phenol).[1][3][9] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | Standard precaution for handling potentially hazardous chemicals. |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[4] |
| Waste Type | Hazardous Chemical Waste. | Precautionary measure due to lack of specific data.[5] |
| Solid Waste Container | Labeled, sealed, compatible (e.g., HDPE) container. | To ensure safe containment and prevent leaks.[4] |
| Liquid Waste Container | Labeled, sealed, chemical-resistant bottle. | To prevent reaction and ensure safe transport. |
| Drain Disposal | Strictly Prohibited. | To prevent environmental contamination and harm to aquatic life.[3][7] |
| Disposal Method | Incineration via a licensed hazardous waste facility. | Safest method for complete destruction of organic compounds.[3][10] |
Experimental Protocol: Waste Compatibility Test
Objective: To ensure that mixing waste streams containing this compound with other laboratory waste is safe and does not produce a dangerous reaction (e.g., gas evolution, heat generation, polymerization). This protocol should only be performed by trained personnel under the guidance of the EHS department.
Materials:
-
Small sample of this compound waste (liquid or solid).
-
Small sample of the destination waste container's contents.
-
Test tubes or small vials.
-
Secondary containment (e.g., a beaker).
-
Thermometer or thermocouple.
-
Appropriate PPE (goggles, gloves, lab coat).
-
Chemical fume hood.
Procedure:
-
Perform all steps within a chemical fume hood.
-
Place a test tube containing a small, representative sample (e.g., 1-2 mL) of the destination waste into a secondary container.
-
If the this compound waste is a liquid, add it dropwise to the test tube containing the destination waste sample.
-
If the this compound waste is a solid, add a very small amount (e.g., a few milligrams) to the test tube.
-
Observe for any signs of reaction:
-
Temperature change (monitored with a thermometer).
-
Gas evolution (bubbling, fizzing).
-
Color change.
-
Precipitation or solidification.
-
Fume generation.
-
-
If any reaction is observed, the waste streams are incompatible and must not be mixed. They must be collected in separate waste containers.
-
If no reaction is observed after several minutes, the wastes may be compatible. However, approval from EHS should still be obtained before mixing bulk quantities.
-
Dispose of all test materials as hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of this compound, emphasizing the precautionary steps required for a compound with an unknown hazard profile.
Caption: Disposal workflow for a chemical with an unknown hazard profile.
References
- 1. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 4-Phenyloxan-4-ol
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Phenyloxan-4-ol (CAS No. 81462-07-9). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to these potential hazards, stringent adherence to the recommended Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Must be worn at all times to protect against splashes and vapors that can cause serious eye irritation. A face shield is recommended for larger quantities. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Inspect gloves for integrity before each use. For prolonged or immersive contact, consider double-gloving or using gloves with a greater thickness. |
| Body Protection | Flame-retardant laboratory coat. | A fully buttoned lab coat made of a non-flammable material is required to protect against skin contact and potential splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should be performed in a well-ventilated fume hood to minimize the inhalation of vapors, which can cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-toe shoes. | Shoes must fully cover the feet to protect against accidental spills. |
Operational Plan for Safe Handling
The following step-by-step workflow is designed to ensure the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
Pre-Handling:
-
Ventilation Check: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Before entering the handling area, inspect all PPE for damage or contamination.
-
Area Preparation: The work surface within the fume hood should be clean and clear of any unnecessary items. Have spill control materials (e.g., absorbent pads, sand) readily available.
-
Material Assembly: Gather all necessary glassware, reagents, and equipment before introducing this compound to the work area.
Handling:
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Experimental Procedure: Keep all containers of this compound sealed when not in immediate use.
-
Immediate Sealing: Once the required amount has been dispensed, securely cap the primary container.
Post-Handling:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated with an appropriate solvent.
-
Personal Decontamination: After handling, remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Waste Segregation and Storage:
-
All waste materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect all hazardous waste in a designated, properly labeled, and sealed container. The container should be made of a chemically resistant material.
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Disposal Procedure:
-
Disposal of this compound and its contaminated waste must be carried out in strict accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste. After thorough decontamination, the container can be disposed of according to institutional guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
